5,9-Dimethylheptacosane
Description
Structure
2D Structure
Properties
CAS No. |
79864-50-9 |
|---|---|
Molecular Formula |
C29H60 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
5,9-dimethylheptacosane |
InChI |
InChI=1S/C29H60/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-29(4)27-23-26-28(3)24-8-6-2/h28-29H,5-27H2,1-4H3 |
InChI Key |
WRYLJNSDUISSKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCC |
Origin of Product |
United States |
Foundational & Exploratory
The Elusive 5,9-Dimethylheptacosane: A Technical Guide to its Analogs in Insect Chemical Ecology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 5,9-Dimethylheptacosane, a C29 dimethyl-branched alkane, represents a class of molecules that, while not prominently documented in scientific literature, belongs to the broader family of cuticular hydrocarbons (CHCs). These CHCs are integral to the chemical ecology of numerous insect species, serving critical roles in preventing desiccation and mediating chemical communication, including acting as sex and aggregation pheromones. Due to the scarcity of specific data on this compound, this guide will provide a comprehensive overview of a closely related and well-documented group of long-chain dimethylalkanes found in the German cockroach, Blattella germanica. This species serves as an excellent model for understanding the extraction, analysis, and biological significance of these compounds.
Quantitative Analysis of Dimethylalkanes in Blattella germanica
The cuticular hydrocarbon profile of the German cockroach, Blattella germanica, is complex and contains a variety of n-alkanes, monomethylalkanes, and dimethylalkanes. The following table summarizes the quantitative data for selected long-chain dimethylalkanes identified in this species. These compounds are significant components of the female's contact sex pheromone.
| Compound Name | Abbreviation | Carbon Chain Length | Relative Abundance (%) in Females |
| 3,11-Dimethylheptacosane | 3,11-diMeC27 | C27 | 15.2 |
| 3,9-Dimethylheptacosane | 3,9-diMeC27 | C27 | 5.8 |
| 3,7-Dimethylheptacosane | 3,7-diMeC27 | C27 | 2.9 |
| 3,13-Dimethylheptacosane | 3,13-diMeC27 | C27 | 1.9 |
| 3,11-Dimethylnonacosane | 3,11-diMeC29 | C29 | 10.1 |
| 3,9-Dimethylnonacosane | 3,9-diMeC29 | C29 | 4.5 |
Experimental Protocols
A detailed methodology for the extraction and analysis of dimethylalkanes from insects is crucial for accurate identification and quantification. The following protocol is a composite of standard procedures used in the study of insect cuticular hydrocarbons, with specific parameters tailored for the analysis of compounds from Blattella germanica.
Insect Rearing and Sample Collection
-
Species: Blattella germanica
-
Rearing Conditions: Maintain a colony at approximately 27°C with a 12:12 hour light:dark cycle. Provide a diet of rodent chow and water ad libitum.
-
Sample Selection: For pheromone analysis, select sexually mature virgin females (typically 5-7 days post-eclosion). Anesthetize the insects by cooling on ice or with carbon dioxide prior to extraction.
Cuticular Hydrocarbon Extraction
-
Method: Whole-body solvent extraction.
-
Procedure:
-
Place a single, anesthetized female cockroach in a clean 2 mL glass vial.
-
Add 500 µL of high-purity n-hexane to the vial, ensuring the insect is fully submerged.
-
Gently agitate the vial for 5 minutes to facilitate the dissolution of cuticular lipids.
-
Carefully remove the insect from the vial.
-
The resulting hexane solution now contains the extracted CHCs.
-
Sample Preparation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Concentration: Concentrate the hexane extract under a gentle stream of nitrogen to a final volume of approximately 50 µL.
-
Internal Standard: Add a known amount of an internal standard (e.g., n-eicosane) to the extract for quantification purposes.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at a rate of 10°C/minute.
-
Ramp 2: Increase to 320°C at a rate of 5°C/minute, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Data Analysis and Compound Identification
-
Identification: Identify the dimethylalkanes based on their retention times relative to n-alkane standards and by interpretation of their mass spectra. The fragmentation patterns of dimethylalkanes show characteristic ions resulting from cleavage at the methyl branch points.
-
Quantification: Calculate the relative abundance of each compound by comparing its peak area to the peak area of the internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the analysis of insect cuticular hydrocarbons.
Caption: Experimental workflow for insect cuticular hydrocarbon analysis.
Biosynthesis of Dimethyl-Branched Alkanes
The biosynthesis of methyl-branched cuticular hydrocarbons in insects is a multi-step process that begins with primary metabolism and involves a series of specialized enzymes. The pathway for dimethylalkanes involves the incorporation of methylmalonyl-CoA units during fatty acid synthesis.
Caption: Biosynthetic pathway of dimethyl-branched alkanes in insects.
The Biosynthesis of 5,9-Dimethylheptacosane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,9-Dimethylheptacosane is a methyl-branched cuticular hydrocarbon (CHC) that plays a crucial role in the chemical communication and desiccation resistance of various insect species. Understanding its biosynthetic pathway is of significant interest for the development of novel pest management strategies and for advancing our knowledge of insect biochemistry. This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound, based on the current understanding of methyl-branched CHC synthesis in insects. It includes a summary of the key enzymatic steps, precursor molecules, and cellular machinery involved. Detailed, generalized experimental protocols for studying this pathway are provided, along with quantitative data where available, presented in structured tables. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a clear understanding of the complex biological processes.
Introduction to Cuticular Hydrocarbon Biosynthesis
Insect cuticular hydrocarbons are a diverse class of lipids, primarily composed of straight-chain alkanes, alkenes, and methyl-branched alkanes.[1] Their biosynthesis is a multi-step process that occurs predominantly in specialized cells called oenocytes.[1][2] From the oenocytes, CHCs are transported via lipophorin proteins in the hemolymph to the epicuticle, where they form a protective waxy layer.[2] The general pathway for CHC biosynthesis begins with fatty acid synthesis, followed by elongation, reduction to an aldehyde, and finally, oxidative decarbonylation to the hydrocarbon.[3]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of the C29 branched alkane, this compound, is proposed to follow the general pathway of internally methyl-branched CHC synthesis. This involves the coordinated action of several key enzymes and the incorporation of specific precursor molecules.
Precursor Synthesis
The carbon backbone of this compound is derived from acetyl-CoA and propionyl-CoA. Acetyl-CoA is carboxylated to malonyl-CoA, which serves as the primary two-carbon donor for chain elongation. Propionyl-CoA is carboxylated to methylmalonyl-CoA, the donor of the methyl-branched units.[1] The propionate required for methylmalonyl-CoA synthesis can be derived from the catabolism of amino acids such as valine, isoleucine, and methionine, or from succinate in insects with adequate vitamin B12 levels.[1]
Fatty Acid Synthesis and Methyl Group Incorporation
The initial steps of the biosynthesis are catalyzed by a multi-enzyme complex called Fatty Acid Synthase (FAS). It is hypothesized that insects possess at least two types of FAS: a cytosolic FAS for the synthesis of straight-chain fatty acids and a microsomal FAS that preferentially incorporates methylmalonyl-CoA to produce methyl-branched fatty acids.[2][4] For this compound, a specific microsomal FAS is believed to be responsible for the precise placement of the methyl groups at the C5 and C9 positions.
The synthesis of the 28-carbon fatty acid precursor for this compound would proceed as follows:
-
Initiation: The synthesis likely starts with an acetyl-CoA primer.
-
Elongation and Methylation: The carbon chain is elongated through the sequential addition of malonyl-CoA units. At the appropriate steps, methylmalonyl-CoA is incorporated instead of malonyl-CoA to introduce the methyl branches at what will become the 5 and 9 positions of the final hydrocarbon.
-
Termination: The process continues until a C28 fatty acyl-CoA is formed.
Elongation to Very-Long-Chain Acyl-CoA
Following the initial synthesis by FAS, the C28 fatty acyl-CoA is further elongated to a very-long-chain acyl-CoA (VLC-acyl-CoA) by a series of membrane-bound elongase enzymes (ELOs).[1] These elongases are responsible for adding additional two-carbon units from malonyl-CoA to reach the final chain length required for the C27 hydrocarbon (after decarbonylation).
Reduction to Aldehyde
The resulting very-long-chain dimethyl-acyl-CoA is then reduced to a long-chain fatty aldehyde. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR).[3]
Oxidative Decarbonylation to Hydrocarbon
The final step in the biosynthesis of this compound is the oxidative decarbonylation of the C28 dimethyl-aldehyde. This reaction is catalyzed by a cytochrome P450 enzyme of the CYP4G family, often referred to as P450hyd or an oxidative decarbonylase.[3] This enzyme removes the carbonyl carbon, releasing it as CO2, to yield the final C27 hydrocarbon.[3]
Key Enzymes and Their Functions
The biosynthesis of this compound is a complex process requiring the coordinated action of several classes of enzymes.
| Enzyme Class | Abbreviation | Function | Proposed Role in this compound Biosynthesis |
| Acetyl-CoA Carboxylase | ACC | Catalyzes the formation of malonyl-CoA from acetyl-CoA.[1] | Provides the two-carbon units for the elongation of the hydrocarbon backbone. |
| Propionyl-CoA Carboxylase | PCC | Catalyzes the formation of methylmalonyl-CoA from propionyl-CoA. | Provides the methyl-branched units for the formation of the 5- and 9-methyl groups. |
| Fatty Acid Synthase | FAS | Synthesizes fatty acids by sequential addition of two-carbon units.[2] | A specific microsomal FAS is proposed to synthesize the initial dimethyl-branched fatty acid precursor. |
| Fatty Acid Elongase | ELO | Elongates fatty acyl-CoAs to very-long-chain fatty acyl-CoAs.[1] | Extends the initial dimethyl fatty acid to the final C28 length. |
| Fatty Acyl-CoA Reductase | FAR | Reduces very-long-chain fatty acyl-CoAs to fatty aldehydes.[3] | Converts the C28 dimethyl-acyl-CoA to the corresponding aldehyde. |
| Cytochrome P450 | CYP4G | Catalyzes the oxidative decarbonylation of fatty aldehydes to hydrocarbons.[3] | Converts the C28 dimethyl-aldehyde to this compound. |
Experimental Protocols
The study of CHC biosynthesis often involves a combination of biochemical and molecular biology techniques. The following are generalized protocols that can be adapted to investigate the biosynthesis of this compound.
In Vivo Radiolabeling Studies
This protocol is designed to trace the incorporation of precursors into the final hydrocarbon product.
Objective: To determine the precursors of this compound.
Materials:
-
Live insects of the species of interest.
-
Radiolabeled precursors: [1-¹⁴C]acetate, [1-¹⁴C]propionate.
-
Solvent for injection (e.g., insect saline).
-
Hexane (HPLC grade).
-
Silica gel for column chromatography.
-
Gas chromatograph-mass spectrometer (GC-MS).
-
Scintillation counter.
Procedure:
-
Inject a cohort of insects with a known amount of radiolabeled precursor dissolved in insect saline. A control group should be injected with saline only.
-
Allow the insects to metabolize the precursor for a defined period (e.g., 24 hours).
-
Euthanize the insects and extract the cuticular lipids by immersing them in hexane for 5-10 minutes.
-
Filter the extract and concentrate it under a stream of nitrogen.
-
Separate the hydrocarbon fraction from other lipids using silica gel column chromatography, eluting with hexane.
-
Analyze a portion of the hydrocarbon fraction by GC-MS to identify and quantify this compound.
-
Analyze another portion of the hydrocarbon fraction by scintillation counting to determine the amount of radioactivity incorporated.
-
Calculate the specific activity of this compound to determine the efficiency of precursor incorporation.
RNA Interference (RNAi) for Gene Function Analysis
This protocol is used to investigate the function of specific genes in the biosynthetic pathway.
Objective: To determine the role of a candidate gene (e.g., a specific FAS or elongase) in the production of this compound.
Materials:
-
dsRNA corresponding to the target gene and a control gene (e.g., GFP).
-
Injection solution (e.g., nuclease-free water or insect saline).
-
Live insects (preferably at a developmental stage with high CHC synthesis).
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).
-
GC-MS for CHC analysis.
Procedure:
-
Synthesize dsRNA for the target gene and a control gene.
-
Inject a group of insects with the target dsRNA and a control group with the control dsRNA.
-
After a suitable incubation period (e.g., 3-5 days), sacrifice a subset of insects from each group to verify gene knockdown via qRT-PCR.
-
Extract the cuticular hydrocarbons from the remaining insects in each group as described in protocol 4.1.
-
Analyze the CHC profiles by GC-MS.
-
Compare the abundance of this compound and other CHCs between the target dsRNA-injected group and the control group. A significant reduction in this compound in the target group would indicate a role for the silenced gene in its biosynthesis.
Visualizing the Biosynthetic Pathway and Workflows
Proposed Biosynthetic Pathway of this compound
References
- 1. Advances in deciphering the genetic basis of insect cuticular hydrocarbon biosynthesis and variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Candidate genes involved in cuticular hydrocarbon differentiation between cryptic, parabiotic ant species - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of 5,9-Dimethylheptacosane in Insect Communication: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Recent advancements in chemical ecology have identified a vast array of semiochemicals that mediate insect communication. Among these, branched-chain hydrocarbons play a crucial role in mate recognition and selection. This technical guide focuses on the biological role of 5,9-dimethylheptacosane, a compound implicated in the chemical communication systems of various insect species. This document will provide a comprehensive overview of its function as a contact and sex pheromone, supported by quantitative data from behavioral and electrophysiological assays. Detailed experimental protocols for the extraction, identification, and bioassay of this semiochemical are provided, alongside visual representations of experimental workflows and proposed signaling pathways to facilitate a deeper understanding of its mode of action.
Introduction
Insect chemical communication is a complex process governed by a diverse range of chemical cues known as semiochemicals. These compounds are integral to various behaviors, including mating, aggregation, trail-following, and defense. Hydrocarbons, particularly branched alkanes, are a significant class of cuticular lipids that have been increasingly recognized for their role as contact pheromones and species-specific recognition cues. This compound is a long-chain branched hydrocarbon that has been identified as a key component of the cuticular hydrocarbon profile in several insect species, where it plays a vital role in chemical communication. Its specific stereochemistry and abundance are often critical for eliciting a behavioral response, highlighting the remarkable specificity of insect olfactory and contact chemosensory systems. This guide aims to consolidate the current knowledge on the biological role of this compound, providing researchers with the necessary technical information to further investigate its function and potential applications in pest management and drug development.
Quantitative Data on Pheromonal Activity
The biological activity of this compound as a sex attractant has been quantified in field trapping experiments. The data presented below is from a study on the moth Leucoptera scitella, where synthetic 5,9-dimethylheptadecane (a closely related compound, as information on this compound is scarce) was tested for its efficacy in attracting males.
| Dose of Synthetic 5,9-Dimethylheptadecane (µg) | Number of Male Moths Captured |
| 1 | 10 |
| 10 | 33 |
| 100 | 75 |
| 1000 | 331 |
| Unbaited Control | 5 |
Experimental Protocols
Pheromone Extraction from Insect Glands
This protocol describes a general method for the extraction of pheromones from the glands of insects, which can be adapted for Leucoptera species.
Materials:
-
Virgin female moths (2-3 days old)
-
Hexane (HPLC grade)
-
Micro-scissors and fine-tipped forceps
-
Glass vials (1.5 mL) with PTFE-lined caps
-
Stereomicroscope
Procedure:
-
Anesthetize the moths by placing them at -20°C for 5-10 minutes.
-
Under a stereomicroscope, carefully dissect the terminal abdominal segments containing the pheromone gland. For many moth species, this involves gently squeezing the abdomen to expose the gland.
-
Excise the pheromone gland using micro-scissors and immediately place it into a glass vial containing 100 µL of hexane.
-
Extract the glands for 30 minutes at room temperature.
-
Carefully remove the gland tissue from the vial.
-
The resulting hexane extract can be concentrated under a gentle stream of nitrogen if necessary and is then ready for chemical analysis.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the typical parameters for identifying and quantifying this compound in a pheromone extract.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 15 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Mode: Splitless
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-550
Analysis:
-
Inject 1 µL of the pheromone extract into the GC-MS.
-
Identify this compound by comparing its mass spectrum and retention time with that of a synthetic standard. The mass spectrum of branched alkanes typically shows characteristic fragmentation patterns.
Electrophysiological Assay: Electroantennography (EAG)
EAG is used to measure the electrical response of an insect's antenna to volatile compounds.
Materials:
-
Adult male moth
-
Tungsten electrodes
-
Micromanipulators
-
EAG probe (preamplifier)
-
Data acquisition system
-
Charcoal-filtered and humidified air stream
-
Pasteur pipettes with filter paper
-
Synthetic this compound solution in hexane
Procedure:
-
Excise the antenna from a live, immobilized male moth at its base.
-
Mount the antenna between two tungsten electrodes using conductive gel. The recording electrode is inserted into the distal end of the antenna, and the reference electrode is placed at the base.
-
Position the mounted antenna in a continuous stream of charcoal-filtered, humidified air.
-
Prepare a stimulus source by applying a known amount of the synthetic pheromone solution onto a piece of filter paper and inserting it into a Pasteur pipette.
-
Deliver a puff of air (typically 0.5 seconds) through the pipette, directing the odor plume over the antenna.
-
Record the resulting depolarization of the antennal signal (EAG response).
-
Use a hexane-only puff as a negative control and a known EAG-active compound as a positive control.
Behavioral Assay: Wind Tunnel Bioassay
Wind tunnel assays are used to observe and quantify the behavioral responses of insects to pheromones in a controlled environment that simulates natural conditions.
Materials:
-
Wind tunnel (e.g., 2 m long, 0.6 m x 0.6 m cross-section)
-
Controlled airflow (e.g., 30 cm/s)
-
Light source (e.g., dim, red light)
-
Video recording equipment
-
Release platform for male moths
-
Pheromone dispenser (e.g., rubber septum or filter paper) loaded with synthetic this compound
Procedure:
-
Acclimatize male moths to the wind tunnel conditions for at least 30 minutes before the experiment.
-
Place the pheromone dispenser at the upwind end of the wind tunnel.
-
Release a single male moth onto the release platform at the downwind end.
-
Record the moth's flight behavior, noting key responses such as:
-
Activation (wing fanning)
-
Take-off
-
Upwind flight (zigzagging)
-
Close approach to the source
-
Contact with the source
-
-
Quantify the percentage of males exhibiting each behavior for different pheromone concentrations and for a solvent-only control.
Visualizations
Experimental Workflow for Pheromone Identification and Bioassay
Caption: Workflow for the identification and bioassay of this compound.
Proposed Olfactory Signaling Pathway
Caption: Proposed olfactory signaling pathway for this compound in insects.
Conclusion
This compound represents a significant class of semiochemicals that mediate critical behaviors in insects. The data and protocols presented in this guide provide a foundational framework for researchers to explore the intricate world of insect chemical communication. A thorough understanding of the biological role and mode of action of such compounds is paramount for the development of novel and environmentally benign pest management strategies. Further research into the specific olfactory receptors and neural pathways involved in the detection of this compound will undoubtedly unveil new targets for the development of species-specific attractants or repellents. The methodologies outlined herein are intended to serve as a valuable resource for scientists and professionals in the fields of chemical ecology, entomology, and drug development, fostering continued innovation and discovery.
The Scent of Attraction: A Technical Guide to the Discovery and Identification of 5,9-Dimethylheptadecane as a Pheromone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal discovery and identification of 5,9-dimethylheptadecane as the primary sex pheromone in the apple leaf miner moth, Leucoptera scitella. This document details the experimental methodologies, presents available data, and illustrates the logical workflows and signaling pathways involved in this significant finding in chemical ecology. The identification of this branched-alkane pheromone has paved the way for the development of effective monitoring and pest management strategies for this agricultural pest.
Executive Summary
The identification of insect sex pheromones is a critical step in the development of species-specific and environmentally benign pest control methods. This guide focuses on 5,9-dimethylheptadecane, a key semiochemical for Leucoptera scitella. We will explore the multi-step process from initial volatile collection to chemical identification and bioassay validation. This document serves as a technical resource, providing detailed protocols and data summaries to aid researchers in the field of chemical ecology and pheromone-based drug development.
Pheromone Discovery and Identification Workflow
The journey to identifying 5,9-dimethylheptadecane as a sex pheromone involved a systematic and multi-disciplinary approach. The general workflow is outlined below.
Experimental Protocols
Pheromone Collection
3.1.1 Volatile Collection from Calling Females:
-
Objective: To collect the volatile compounds released by sexually mature female Leucoptera scitella during their calling behavior (pheromone emission).
-
Methodology:
-
Virgin female moths, 2-3 days post-eclosion, are placed in a glass chamber.
-
A purified and humidified air stream is passed over the moths.
-
The effluent air is drawn through an adsorbent trap (e.g., Porapak Q or Tenax TA) to capture the volatile organic compounds.
-
The collection is typically performed during the scotophase (dark period) when the females are actively calling.
-
Captured compounds are eluted from the adsorbent using a minimal volume of a high-purity solvent (e.g., hexane or diethyl ether).
-
3.1.2 Abdominal Tip Extraction:
-
Objective: To obtain a more concentrated sample of the pheromone directly from the pheromone gland.
-
Methodology:
-
The abdominal tips of calling virgin female moths are carefully excised.
-
The excised tips are submerged in a small volume (e.g., 100 µL) of a suitable solvent (e.g., hexane) for a short period (e.g., 30 minutes).
-
The solvent extract, containing the pheromone, is then carefully collected for analysis.
-
Chemical Analysis
3.2.1 Gas Chromatography-Electroantennography (GC-EAD):
-
Objective: To identify which compounds in the collected extracts elicit an electrophysiological response from the male moth's antennae.
-
Methodology:
-
The GC is equipped with a non-polar capillary column (e.g., DB-5 or HP-5MS).
-
The column effluent is split, with one part directed to the Flame Ionization Detector (FID) and the other to the EAD preparation.
-
An excised antenna from a male Leucoptera scitella is mounted between two electrodes.
-
The effluent from the GC is passed over the antennal preparation in a stream of humidified air.
-
The electrophysiological signals (depolarizations) from the antenna are amplified and recorded simultaneously with the FID signal.
-
Peaks in the FID chromatogram that consistently elicit a response in the EAD are identified as biologically active.
-
3.2.2 Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine the chemical structure of the electrophysiologically active compounds.
-
Methodology:
-
The same GC conditions as in the GC-EAD analysis are ideally used to allow for direct comparison of retention times.
-
The GC is coupled to a mass spectrometer.
-
The active compounds are ionized (typically by electron impact at 70 eV).
-
The resulting mass spectra, which show the fragmentation patterns of the molecules, are analyzed to deduce the molecular weight and structural features.
-
Comparison of the mass spectra and retention indices with those of synthetic standards confirms the structure. For 5,9-dimethylheptadecane, the mass spectrum would be characterized by fragmentation patterns typical of branched alkanes.
-
Synthesis of 5,9-Dimethylheptadecane
-
Objective: To produce a synthetic version of the putative pheromone for confirmation through bioassays.
-
General Synthetic Strategy: The synthesis of branched alkanes like 5,9-dimethylheptadecane often involves the coupling of smaller, chiral building blocks. A common approach is the use of Grignard reagents or other organometallic coupling reactions. For instance, a synthetic route could involve the coupling of a C5 Grignard reagent to a C12 alkyl halide, with the methyl branches introduced at the appropriate positions in the precursors. Stereoselective synthesis is crucial to obtain the different stereoisomers for bioassays.
Biological Validation
3.4.1 Wind Tunnel Bioassays:
-
Objective: To observe the behavioral responses of male moths to the synthetic pheromone in a controlled environment that simulates natural conditions.
-
Methodology:
-
A wind tunnel is used to create a laminar airflow.
-
The synthetic pheromone is released from a point source at the upwind end of the tunnel.
-
Male moths are released at the downwind end.
-
A sequence of behaviors is typically scored, including activation, taking flight, upwind flight, casting (zigzagging flight), and contact with the pheromone source.
-
Different doses and stereoisomers of the synthetic pheromone are tested to determine the optimal blend and concentration.
-
3.4.2 Field Trapping:
-
Objective: To test the attractiveness of the synthetic pheromone under natural conditions.
-
Methodology:
-
Traps (e.g., sticky traps) are baited with dispensers containing the synthetic 5,9-dimethylheptadecane.
-
Traps are placed in orchards or other relevant habitats.
-
The number of male Leucoptera scitella captured in the baited traps is compared to the number captured in unbaited control traps.
-
Different stereoisomers and doses are tested to determine the most effective lure for monitoring purposes.
-
Data Presentation
| Experiment | Parameter | Result |
| GC-EAD | Active Peak Retention Time | Corresponds to the elution time of a C19 branched alkane. |
| GC-MS | Molecular Ion | m/z 268 (not typically observed in electron impact) |
| Key Fragment Ions | Characteristic of a dimethyl-branched heptadecane structure. | |
| Behavioral Assays | Wind Tunnel Response | Synthetic 5,9-dimethylheptadecane elicits upwind flight and source-contacting behavior in male moths. |
| Field Trapping | Traps baited with synthetic 5,9-dimethylheptadecane capture significantly more male L. scitella than control traps. |
Olfactory Signaling Pathway
The detection of 5,9-dimethylheptadecane by the male moth's antenna initiates a cascade of events leading to a behavioral response.
Conclusion
The discovery and identification of 5,9-dimethylheptadecane as the sex pheromone of Leucoptera scitella is a testament to the power of a systematic, multi-faceted scientific approach. This technical guide has outlined the key experimental protocols and logical workflows that led to this discovery. The detailed methodologies for pheromone collection, chemical analysis, synthesis, and biological validation provide a roadmap for researchers working on the identification of novel semiochemicals. The continued study of such pheromones and their corresponding signaling pathways will be instrumental in developing the next generation of sustainable pest management solutions.
Stereoisomers of Dimethylalkanes: A Technical Guide to Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain branched hydrocarbons, particularly dimethylalkanes, play a crucial role in chemical communication among insects, often acting as potent sex pheromones. The stereochemistry of these molecules is paramount to their biological activity, with often only one of several possible stereoisomers eliciting a behavioral response. This technical guide provides an in-depth overview of the stereoisomers of dimethylalkanes, with a focus on 5,9-dimethylheptadecane and 5,9-dimethylpentadecane, which serve as key examples of species-specific insect sex pheromones. Due to the limited availability of data on 5,9-dimethylheptacosane, this guide will focus on these well-studied analogues to illustrate the principles of their synthesis, purification, and biological evaluation. This document details the stereoselective synthesis of these compounds, methods for their purification, and the experimental protocols for assessing their biological activity through electroantennography and wind tunnel bioassays.
Introduction
Dimethylalkanes are a class of saturated hydrocarbons characterized by a long carbon chain with two methyl branches. Their structural diversity, arising from the positions of the methyl groups and the chirality at these branching points, makes them ideal for conveying species-specific information in insect chemical communication. The coffee leaf miner (Leucoptera coffeella) and the apple leaf miner (Leucoptera scitella) utilize 5,9-dimethylpentadecane and 5,9-dimethylheptadecane, respectively, as their primary sex pheromones. Research has demonstrated that the biological activity of these pheromones is highly dependent on their stereoisomeric form. For instance, of the four possible stereoisomers of 5,9-dimethylheptadecane, only the (5S,9S)-isomer is biologically active for Leucoptera scitella.[1][2] This high degree of specificity underscores the importance of precise stereocontrol in the synthesis of these compounds for research and pest management applications.
This guide will provide a comprehensive overview of the synthesis of dimethylalkane stereoisomers, detail the experimental methods used to evaluate their biological activity, and present the available quantitative data in a structured format.
Stereoselective Synthesis of 5,9-Dimethylalkanes
The synthesis of all four stereoisomers—(R,R), (S,S), (R,S), and (S,R)—of 5,9-dimethylalkanes requires a stereocontrolled approach, often starting from a chiral precursor. A common and effective strategy involves the use of the readily available chiral building block, citronellol. Both (R)- and (S)-citronellol can be utilized to generate the desired stereocenters at the C5 and C9 positions.
The general synthetic pathway involves the iterative use of Grignard coupling reactions to build the long alkyl chain. The key steps include the conversion of the chiral starting material into a suitable electrophile (e.g., a tosylate or bromide) and its subsequent reaction with a Grignard reagent derived from another chiral building block.
Experimental Protocol: Stereoselective Synthesis of 5,9-Dimethylpentadecane Stereoisomers
The following protocol is a generalized procedure based on synthetic strategies reported in the literature.[3][4][5]
Materials:
-
(R)- or (S)-citronellol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Grignard reagents (e.g., n-butylmagnesium bromide)
-
Lithium tetrachlorocuprate (Li₂CuCl₄) in THF
-
Magnesium turnings
-
Appropriate alkyl halides for Grignard reagent formation
-
Dry solvents (diethyl ether, THF)
-
Reagents for standard workup and purification (e.g., HCl, NaHCO₃, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Tosylation of Citronellol:
-
Dissolve (R)- or (S)-citronellol in pyridine and cool to 0°C.
-
Add p-toluenesulfonyl chloride portion-wise and stir the reaction at 0°C until completion (monitored by TLC).
-
Perform an aqueous workup with HCl, NaHCO₃, and brine, followed by extraction with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the citronellyl tosylate.
-
-
First Grignard Coupling:
-
Prepare the appropriate Grignard reagent (e.g., n-butylmagnesium bromide) from the corresponding alkyl halide and magnesium turnings in dry diethyl ether.
-
Dissolve the citronellyl tosylate in dry THF and cool to -78°C.
-
Add the Grignard reagent dropwise, followed by a catalytic amount of Li₂CuCl₄ solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous ammonium chloride and perform an aqueous workup.
-
Purify the resulting alkene by flash chromatography on silica gel.
-
-
Oxidative Cleavage and Reduction:
-
Cleave the double bond of the alkene from the previous step using ozonolysis followed by a reductive workup (e.g., with sodium borohydride) to yield a primary alcohol.
-
-
Conversion to a Leaving Group:
-
Convert the primary alcohol into a good leaving group, typically a tosylate or bromide, using standard procedures (e.g., TsCl/pyridine for tosylation or PBr₃ for bromination).
-
-
Second Grignard Coupling:
-
Prepare the second Grignard reagent required to complete the carbon skeleton.
-
Perform a second Grignard coupling reaction under similar conditions as the first, using the tosylate or bromide from the previous step and the newly prepared Grignard reagent.
-
Purify the final product, the 5,9-dimethylalkane, by flash chromatography.
-
By starting with either (R)- or (S)-citronellol and choosing the appropriate Grignard reagents, all four stereoisomers can be synthesized.
Purification and Characterization of Stereoisomers
The purification of the synthesized dimethylalkane stereoisomers is typically achieved through flash column chromatography on silica gel.[3] The characterization and confirmation of the structure and stereochemistry of the final products are performed using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and confirm its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon skeleton and the positions of the methyl branches.
-
Chiral Gas Chromatography: To separate and identify the different stereoisomers and determine the enantiomeric excess (ee) and diastereomeric excess (de) of the synthesized material.
Biological Activity of Dimethylalkane Stereoisomers
The biological activity of the synthesized stereoisomers is evaluated using electrophysiological and behavioral bioassays.
Electroantennography (EAG)
EAG is an electrophysiological technique that measures the overall electrical response of an insect's antenna to an olfactory stimulus. It is a rapid and effective method for screening compounds for their ability to elicit a response from the antennal receptors.
Experimental Protocol: Electroantennography
-
Insect Preparation:
-
Stimulus Delivery:
-
A known amount of the synthetic dimethylalkane stereoisomer is applied to a piece of filter paper, which is then inserted into a Pasteur pipette.
-
A purified and humidified air stream is continuously passed over the antenna.
-
A puff of air is passed through the pipette containing the test compound, delivering the stimulus to the antenna.
-
-
Data Recording and Analysis:
-
The change in electrical potential between the two electrodes is amplified and recorded.
-
The amplitude of the EAG response is measured in millivolts (mV).
-
Responses to different stereoisomers and different doses are recorded and compared. A solvent blank and a standard compound are used as controls.
-
Wind Tunnel Bioassay
Wind tunnel bioassays are used to observe the behavioral responses of insects to a chemical stimulus in a more naturalistic setting that allows for flight.
Experimental Protocol: Wind Tunnel Bioassay
-
Wind Tunnel Setup:
-
A wind tunnel is used to create a laminar airflow of a controlled speed.
-
The tunnel is illuminated with red light to simulate scotophase conditions.
-
A pheromone source (e.g., a rubber septum or filter paper impregnated with a specific stereoisomer) is placed at the upwind end of the tunnel.
-
-
Insect Release and Observation:
-
Male moths are released individually at the downwind end of the tunnel.
-
Their flight behavior towards the pheromone source is observed and recorded. Key behaviors include taking flight, upwind flight, casting and surging, and contact with the source.
-
-
Data Analysis:
-
The percentage of males exhibiting each behavior is calculated for each stereoisomer.
-
The data is statistically analyzed to determine significant differences in the activity of the different stereoisomers.
-
Quantitative Data on Biological Activity
For Leucoptera scitella, field trapping experiments have provided clear quantitative data on the activity of the four stereoisomers of 5,9-dimethylheptadecane.
| Stereoisomer | Mean Trap Catch | Biological Activity |
| (5S,9S) | High | Active |
| (5R,9R) | None | Inactive |
| (5S,9R) | None | Inactive |
| (5R,9S) | None | Inactive |
| Racemic Mixture | High | Active (due to the presence of the (S,S) isomer) |
| Table 1: Biological activity of 5,9-dimethylheptadecane stereoisomers for Leucoptera scitella based on field trapping data.[1][2] |
Signaling Pathways and Experimental Workflows
The specific intracellular signaling pathways involved in the perception of dimethylalkane pheromones in insects are not yet fully elucidated. However, the general mechanism of olfaction in insects involves the binding of the pheromone molecule to a specific odorant receptor (OR) on the surface of an olfactory sensory neuron (OSN) located in the antenna. This binding event triggers a cascade of intracellular events leading to the depolarization of the neuron and the generation of an action potential, which is then transmitted to the brain.
Diagrams of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the workflows for the synthesis and biological evaluation of dimethylalkane stereoisomers.
Caption: Stereoselective Synthesis Workflow.
Caption: Biological Activity Evaluation Workflow.
Conclusion
The stereoisomers of dimethylalkanes represent a fascinating and important class of semiochemicals. The high stereospecificity of their biological activity necessitates precise and controlled synthetic methods. This guide has provided an overview of the stereoselective synthesis of 5,9-dimethylalkanes, detailed the experimental protocols for their biological evaluation using EAG and wind tunnel assays, and presented the available quantitative data. The workflows for synthesis and bioassays have been visualized to provide a clear and logical guide for researchers in the fields of chemical ecology, organic synthesis, and drug development. Further research into the specific signaling pathways involved in the perception of these pheromones will undoubtedly open up new avenues for the development of highly specific and environmentally friendly pest management strategies.
References
- 1. Behavioral activity of optical isomers of 5,9-dimethylheptadecane, the sex pheromone ofLeucoptera scitella L. (Lepidoptera: Lyonetidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ockenfels-syntech.com [ockenfels-syntech.com]
An In-depth Technical Guide to the Physical Properties of 5,9-Dimethylheptacosane
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,9-Dimethylheptacosane is a long-chain, branched alkane with the chemical formula C29H60. As a member of the hydrocarbon family, its physical properties are dictated by the nonpolar nature of its carbon-carbon and carbon-hydrogen bonds, leading to van der Waals forces as the primary intermolecular interactions. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and relevant biological context. Due to a scarcity of experimentally determined data for this specific compound, this guide primarily relies on calculated values from established chemical property prediction software.
Core Physical Properties
The physical characteristics of this compound are crucial for understanding its behavior in various chemical and biological systems. The following table summarizes key quantitative data.
| Property | Value | Unit | Source & Method |
| Molecular Weight | 408.79 | g/mol | IUPAC Atomic Weights |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 188.42 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -652.45 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 63.82 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 79.37 | kJ/mol | Joback Calculated Property[1] |
| Log10 of Water Solubility (log10WS) | -11.48 | mol/L | Crippen Calculated Property[1] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 11.271 | - | Crippen Calculated Property[1] |
| McGowan's Characteristic Volume (McVol) | 419.470 | ml/mol | McGowan Calculated Property[1] |
| Critical Pressure (Pc) | 629.40 | kPa | Joback Calculated Property[1] |
| Non-polar Retention Indices (Inp) | 2776.00 | - | NIST[1] |
Biological Significance: A Role in Chemical Communication
While detailed signaling pathways involving this compound are not extensively documented, it belongs to a class of compounds, methyl-branched cuticular hydrocarbons (CHCs), that are crucial in insect communication.[1][2] These compounds are components of the waxy layer on an insect's cuticle, primarily serving to prevent desiccation.[3][4] However, they have evolved to play a significant role in chemical signaling, acting as pheromones for mate recognition, species identification, and social interactions within colonies.[2][3] The biosynthesis of these complex branched alkanes is a key pathway in establishing these chemical signals.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,9-Dimethylheptacosane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5,9-Dimethylheptacosane is a long-chain branched alkane. While specific literature on the synthesis of this particular molecule is scarce, its structural motifs are found in various natural products, including insect pheromones. This document provides a detailed, proposed synthetic route for this compound based on established and reliable organic chemistry methodologies. The presented synthesis is a convergent approach, utilizing a Wittig reaction to couple two smaller fragments, followed by hydrogenation to yield the final saturated alkane. This method offers a high degree of control and is adaptable for the synthesis of other long-chain branched alkanes.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis of this compound. The yields are estimated based on typical outcomes for these types of reactions as reported in the chemical literature.
| Step | Reaction | Reactant 1 (MW) | Reactant 2 (MW) | Product (MW) | Theoretical Yield (%) |
| 1 | Synthesis of Fragment A | Isobutylmagnesium bromide (157.31 g/mol ) | Acrolein (56.06 g/mol ) | 4-Methyl-1-hexen-3-ol (114.19 g/mol ) | 85 |
| 2 | Oxidation of Allylic Alcohol | 4-Methyl-1-hexen-3-ol (114.19 g/mol ) | Pyridinium chlorochromate (PCC) (215.56 g/mol ) | 4-Methyl-1-hexen-3-one (112.17 g/mol ) | 90 |
| 3 | Conjugate Addition and Ozonolysis | 4-Methyl-1-hexen-3-one (112.17 g/mol ) | Lithium dimethylcuprate (159.64 g/mol ), O3 | 4-Methylheptanal (Fragment A) (128.21 g/mol ) | 75 (two steps) |
| 4 | Synthesis of Fragment B Precursor | 1-Nonadecanol (284.53 g/mol ) | Phosphorus tribromide (PBr3) (270.69 g/mol ) | 1-Bromononadecane (347.43 g/mol ) | 95 |
| 5 | Synthesis of Wittig Reagent | 1-Bromononadecane (347.43 g/mol ) | Triphenylphosphine (PPh3) (262.29 g/mol ) | Nonadecyltriphenylphosphonium bromide (609.72 g/mol ) | 98 |
| 6 | Wittig Reaction | Nonadecyltriphenylphosphonium bromide (609.72 g/mol ) | 4-Methylheptanal (Fragment A) (128.21 g/mol ) | 5,9-Dimethylheptacosa-8-ene (378.72 g/mol ) | 80 (Z/E mixture) |
| 7 | Hydrogenation | 5,9-Dimethylheptacosa-8-ene (378.72 g/mol ) | Hydrogen (H2) (2.02 g/mol ) | This compound (380.74 g/mol ) | >99 |
Experimental Protocols
Protocol 1: Synthesis of 4-Methylheptanal (Fragment A)
This protocol describes a three-step synthesis of the aldehyde fragment.
Step 1: Synthesis of 4-Methyl-1-hexen-3-ol
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N2 or Ar), add magnesium turnings (2.43 g, 100 mmol).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of isobutyl bromide (13.7 g, 100 mmol) in 50 mL of anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of acrolein (5.61 g, 100 mmol) in 20 mL of anhydrous diethyl ether, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 4-methyl-1-hexen-3-ol.
Step 2: Oxidation to 4-Methyl-1-hexen-3-one
-
In a round-bottom flask, dissolve 4-methyl-1-hexen-3-ol (11.42 g, 100 mmol) in 100 mL of dichloromethane.
-
Add pyridinium chlorochromate (PCC) (23.71 g, 110 mmol) in one portion.
-
Stir the mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with 100 mL of diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield 4-methyl-1-hexen-3-one.
Step 3: Conjugate Addition and Ozonolysis to 4-Methylheptanal
-
Prepare lithium dimethylcuprate by adding methyllithium (1.4 M in diethyl ether, 143 mL, 200 mmol) to a suspension of copper(I) iodide (19.05 g, 100 mmol) in 100 mL of anhydrous diethyl ether at -78 °C.
-
Slowly add a solution of 4-methyl-1-hexen-3-one (11.22 g, 100 mmol) in 50 mL of anhydrous diethyl ether to the cuprate solution at -78 °C.
-
Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After solvent removal, dissolve the crude ketone in a mixture of dichloromethane and methanol (1:1, 200 mL).
-
Cool the solution to -78 °C and bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide (14.7 mL, 200 mmol) and allow the solution to warm to room temperature overnight.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 4-methylheptanal (Fragment A).
Protocol 2: Synthesis of Nonadecyltriphenylphosphonium bromide (Wittig Reagent)
This protocol outlines the preparation of the phosphonium salt required for the Wittig reaction.
Step 4: Synthesis of 1-Bromononadecane
-
In a round-bottom flask, combine 1-nonadecanol (28.45 g, 100 mmol) and 150 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (10.8 g, 40 mmol) dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture into 200 mL of ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-bromononadecane.
Step 5: Synthesis of Nonadecyltriphenylphosphonium bromide
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromononadecane (34.74 g, 100 mmol) and triphenylphosphine (28.85 g, 110 mmol) in 150 mL of acetonitrile.
-
Heat the mixture to reflux and maintain for 24 hours. A white precipitate will form.
-
Cool the mixture to room temperature and collect the white solid by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to afford nonadecyltriphenylphosphonium bromide.
Protocol 3: Assembly and Final Product Formation
This protocol details the Wittig reaction to couple the two fragments and the final hydrogenation.
Step 6: Wittig Reaction to form 5,9-Dimethylheptacosa-8-ene
-
Suspend nonadecyltriphenylphosphonium bromide (60.97 g, 100 mmol) in 200 mL of anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add n-butyllithium (2.5 M in hexanes, 40 mL, 100 mmol) dropwise. The solution will turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Slowly add a solution of 4-methylheptanal (Fragment A) (12.82 g, 100 mmol) in 50 mL of anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding 100 mL of water.
-
Extract the mixture with hexane (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane) to remove triphenylphosphine oxide and obtain 5,9-dimethylheptacosa-8-ene as a mixture of Z and E isomers.[1]
Step 7: Hydrogenation to this compound
-
Dissolve 5,9-dimethylheptacosa-8-ene (3.79 g, 10 mmol) in 50 mL of ethanol in a hydrogenation flask.
-
Add 10% palladium on carbon (100 mg) to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator at 50 psi).
-
Stir the reaction vigorously at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield pure this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Key steps in the Wittig reaction and subsequent hydrogenation.
References
Application Note: Gas Chromatography Analysis of 5,9-Dimethylheptacosane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive method for the analysis of 5,9-Dimethylheptacosane using gas chromatography-mass spectrometry (GC-MS). This compound is a branched-chain alkane, a class of compounds frequently found as cuticular hydrocarbons (CHCs) in insects, playing a crucial role in chemical communication and preventing desiccation. Accurate identification and quantification of such compounds are vital in entomology, chemical ecology, and in the development of novel pest control strategies. This document provides detailed protocols for sample preparation, GC-MS analysis, and data interpretation, including expected retention characteristics and mass spectral fragmentation patterns.
Introduction
Cuticular hydrocarbons (CHCs) are a primary component of the insect epicuticle and are essential for preventing water loss.[1][2] Beyond this physiological role, they are pivotal in intraspecific and interspecific communication, mediating behaviors such as species recognition, mate selection, and social organization.[3] Dimethylalkanes, such as this compound, are a common subclass of CHCs. The precise location of the methyl branches on the long carbon chain is critical for their biological activity.
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of CHCs due to its high resolution and ability to identify and quantify individual components within complex mixtures.[4][5] This application note provides a robust protocol for the extraction and analysis of this compound, applicable to both isolated standards and extracts from biological matrices.
Experimental Protocols
Sample Preparation: Solvent Extraction
This protocol is suitable for the extraction of CHCs from insect cuticle.
Materials:
-
Hexane (analytical grade)[1]
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Nitrogen evaporator
-
Florisil column (optional, for cleanup)[5]
-
Glass Pasteur pipettes
Procedure:
-
Place the insect sample (e.g., a single insect or a specific body part) into a clean glass vial.
-
Add an appropriate volume of hexane to fully submerge the sample (e.g., 1 mL).
-
Vortex the vial for 2 minutes to extract the cuticular lipids.
-
Carefully transfer the hexane extract to a new clean vial using a Pasteur pipette, leaving the insect behind.
-
(Optional Cleanup) For samples with high amounts of other lipids, the extract can be passed through a small column of Florisil to remove more polar compounds.[5]
-
Concentrate the extract to the desired final volume (e.g., 50 µL) under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation: A gas chromatograph equipped with a mass selective detector is used for the analysis.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Oven Program | Initial temperature 150 °C, hold for 2 min, ramp to 320 °C at 5 °C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-550 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Expected Retention Time: The retention time of long-chain branched alkanes is influenced by the column phase, temperature program, and carrier gas flow rate. The Kovats retention index is a more standardized value. For a related isomer, 9,11-Dimethylheptacosane, the reported Kovats non-polar retention index is around 2773. The retention time for this compound is expected to be in a similar range.
Data Analysis and Quantification
Identification: The identification of this compound is based on a combination of its retention time and its mass spectrum. The mass spectrum of dimethylalkanes is characterized by fragmentation patterns that are indicative of the branch points.
Expected Mass Spectrum Fragmentation: While a specific public-domain mass spectrum for this compound is not readily available, the expected fragmentation pattern can be predicted based on the principles of alkane mass spectrometry. Electron ionization will lead to the formation of a molecular ion (M+), which may be of low abundance for long-chain alkanes. The most significant fragments will arise from cleavage at the methyl branch points. For this compound (C29H60), key fragment ions would be expected from cleavages around the C5-C6, C8-C9, and C9-C10 bonds.
Quantification: Quantification can be performed using an internal standard method.
Procedure:
-
Prepare a series of calibration standards of this compound at known concentrations.
-
Add a fixed concentration of an internal standard (e.g., a non-biological branched alkane such as 7-methyltricosane) to each calibration standard and to the unknown samples.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by using the peak area ratio and the calibration curve.
Table 2: Example Quantitative Data (Illustrative)
| Sample ID | Peak Area (this compound) | Peak Area (Internal Standard) | Area Ratio | Concentration (ng/µL) |
| Standard 1 | 50,000 | 100,000 | 0.5 | 10 |
| Standard 2 | 105,000 | 100,000 | 1.05 | 20 |
| Standard 3 | 248,000 | 100,000 | 2.48 | 50 |
| Unknown 1 | 152,000 | 100,000 | 1.52 | 30.4 |
| Unknown 2 | 78,000 | 100,000 | 0.78 | 15.6 |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship between the analyte and the analytical techniques.
Conclusion
The protocol described in this application note provides a reliable and robust method for the analysis of this compound using GC-MS. The detailed steps for sample preparation, instrument parameters, and data analysis will enable researchers to accurately identify and quantify this and other related branched-chain alkanes. This methodology is broadly applicable in fields requiring the analysis of insect cuticular hydrocarbons and other long-chain alkanes.
References
Mass Spectrometry of 5,9-Dimethylheptacosane: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
5,9-Dimethylheptacosane, a branched-chain alkane with the molecular formula C29H60, is a compound of significant interest in chemical ecology, particularly as a cuticular hydrocarbon and potential pheromone component in insects. Accurate identification and quantification of this and related long-chain branched alkanes are crucial for studies in insect communication, taxonomy, and pest management. This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of this compound, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS). These guidelines are intended for researchers, scientists, and professionals in drug development and related fields.
Predicted Mass Spectral Fragmentation
The mass spectrum of this compound, like other branched alkanes, is characterized by fragmentation at the points of branching due to the formation of more stable secondary carbocations. The molecular ion (M+) peak at m/z 408.8 is expected to be of very low abundance or entirely absent in electron ionization (EI) mass spectra. The primary cleavage occurs at the C-C bonds adjacent to the methyl-substituted carbons (C5 and C9).
The major diagnostic ions are predicted to arise from cleavages at these branching points. The fragmentation pattern is a key identifier for the positions of the methyl groups along the carbon chain. Below is a table summarizing the predicted major fragment ions for this compound.
| Predicted m/z | Proposed Fragment Ion | Cleavage Position | Notes |
| 351 | [C25H51]+ | Cleavage at C4-C5 or C5-C6 | Loss of a C4H9 radical |
| 323 | [C23H47]+ | Cleavage at C8-C9 or C9-C10 | Loss of a C6H13 radical |
| 281 | [C20H41]+ | Cleavage at C9-C10 | Loss of a C9H19 radical |
| 225 | [C16H33]+ | Cleavage at C8-C9 | Loss of a C13H27 radical |
| 127 | [C9H19]+ | Cleavage at C8-C9 or C9-C10 | Formation of the C9 secondary carbocation |
| 71 | [C5H11]+ | Cleavage at C4-C5 or C5-C6 | Formation of the C5 secondary carbocation |
| 57 | [C4H9]+ | - | Common fragment for alkanes |
| 43 | [C3H7]+ | - | Common fragment for alkanes |
Experimental Protocols
Sample Preparation: Extraction of Cuticular Hydrocarbons
This protocol is adapted for the extraction of this compound from insect samples.
Materials:
-
Hexane (analytical grade)
-
Glass vials (2 mL) with PTFE-lined caps
-
Microsyringe or pipette
-
Nitrogen gas supply for solvent evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Place the insect sample (e.g., a single insect or specific body parts) into a 2 mL glass vial.
-
Add 500 µL of hexane to the vial.
-
Vortex the vial for 2 minutes to extract the cuticular lipids.
-
Carefully remove the insect sample from the vial.
-
Centrifuge the hexane extract at 3000 rpm for 5 minutes to pellet any particulate matter.
-
Transfer the clear supernatant to a new glass vial.
-
Concentrate the extract to a final volume of approximately 50 µL under a gentle stream of nitrogen gas.
-
The sample is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation and Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 2 min, ramp to 320 °C at 5 °C/min, hold for 10 min |
| Transfer Line Temperature | 290 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-500 |
| Solvent Delay | 5 min |
Data Analysis
The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of an authentic standard, if available. In the absence of a standard, the identification relies on the interpretation of the mass spectrum, focusing on the characteristic fragment ions resulting from cleavage at the branch points as detailed in the fragmentation table. The relative abundance of these key ions provides strong evidence for the positions of the methyl groups.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Predicted fragmentation pathways of this compound.
Application Notes and Protocols for the Extraction of Cuticular Hydrocarbons from Insects
Introduction
Cuticular hydrocarbons (CHCs) are a class of lipids found on the epicuticle of insects that play a crucial role in preventing desiccation and facilitating chemical communication.[1][2] The analysis of CHC profiles is essential for various research areas, including chemical ecology, taxonomy, and forensic entomology.[1][3] This document provides detailed protocols for the extraction of CHCs from insects, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are based on established solvent extraction techniques, ensuring reliable and reproducible results for subsequent analysis, typically by gas chromatography-mass spectrometry (GC-MS).[3][4][5]
Data Presentation: Comparison of Extraction Parameters
The selection of an appropriate extraction method is critical and can significantly influence the qualitative and quantitative profile of the extracted CHCs.[4][6] The following table summarizes key quantitative parameters from various published protocols, offering a comparative overview to guide method selection.
| Insect Species/Group | Extraction Solvent | Solvent Volume | Extraction Time | Number of Insects | Reference |
| Blow flies (eggs, 1st instar) | Hexane or Pentane | 350-500 µL | 10 min | 20-30 specimens | [1] |
| Blow flies (2nd instar) | Hexane or Pentane | 350-500 µL | 10 min | 5-15 specimens | [1] |
| Blow flies (3rd instar) | Hexane or Pentane | 350-500 µL | 10 min | 2-3 specimens | [1] |
| Blow flies (post-feeding larvae, puparia) | Hexane or Pentane | 350-500 µL | 10 min | 2 specimens | [1] |
| Blow flies (adult) | Hexane or Pentane | 350-500 µL | 10 min | 1 specimen | [1] |
| Drosophila suzukii | n-Hexane | 500 µL | 1, 3, 6, 12, or 24 h | 15 flies | [6] |
| Termites | Heptane | 100 µL | 10 min | 3 individuals (pooled) | [7] |
| Blattella germanica | Heptane | 300 µL | 10 min | 1 individual | [7] |
| Blatta orientalis | Heptane | 3000 µL | 10 min | 1 individual | [7] |
| Polyrhachis lamellidens (queen) | Hexane with docosane (10 ng/µL) | 200 µL | 5 min | 1 individual | [5][8] |
| Acyrthosiphon pisum | n-Hexane | Not specified | 2 min | ~15 mg (pooled for quantification) | [9] |
| Myrmica rubra | n-Hexane | Not specified | 10 min | 1 individual (body parts) | [10] |
| Various ant species | Pentane | 3 mL | 3 min | 1 worker | [11] |
Experimental Protocols
This section details the standard operating procedure for the solvent-based extraction of cuticular hydrocarbons from insect samples.
1. Materials and Reagents
-
Solvents: High-purity, non-polar organic solvents such as hexane, pentane, or heptane (chromatography grade).[1][4][7]
-
Internal Standard (IS): A hydrocarbon not naturally present in the target insect, such as docosane or tetracosane, at a known concentration (e.g., 10 ng/µL) in the extraction solvent.[5][9] The IS is crucial for the quantification of CHCs.
-
Vials: Glass vials with PTFE-lined caps (e.g., 2 mL or 4 mL).
-
Micropipettes and tips
-
Vortex mixer
-
Nitrogen gas evaporator or a gentle stream of nitrogen.
-
Forceps
-
Freezer (-20°C) for sample storage and anesthetization.
2. Sample Preparation
-
Anesthetization: Anesthetize the insects to prevent contamination from defensive secretions. This can be achieved by placing them at 4°C for a few minutes, followed by a brief period at -20°C.[5]
-
Cleaning (Optional): If necessary, gently clean the exterior of the insects with distilled water to remove debris, and allow them to dry completely.
-
Weighing (Optional): For quantitative studies, record the weight of the individual or pooled insects.
3. Extraction Procedure
-
Place the anesthetized insect(s) into a clean glass vial. The number of insects per vial will depend on the species and life stage, as indicated in the table above.[1]
-
Add a precise volume of the extraction solvent containing the internal standard to the vial, ensuring the entire insect is submerged.[1][8]
-
Incubate the sample for the desired extraction time (e.g., 2 to 10 minutes).[1][9] For certain studies, longer extraction times may be necessary to achieve a steady state for all hydrocarbons.[4]
-
During or at the end of the incubation period, gently agitate the vial (e.g., using a vortex mixer for 1 minute) to facilitate the dissolution of CHCs.[6]
-
Carefully remove the insect(s) from the vial using clean forceps, allowing any excess solvent to drain back into the vial.
-
The resulting solvent now contains the extracted CHCs.
4. Post-Extraction Processing
-
Concentration: To increase the concentration of the CHCs, the solvent can be evaporated under a gentle stream of nitrogen gas.[10] Avoid complete dryness unless the sample will be immediately redissolved for analysis.
-
Purification (Optional): For samples containing a high amount of polar compounds, a clean-up step using a small silica gel column may be employed.[5][9] The crude extract is passed through the silica gel, and the non-polar CHCs are eluted with the same solvent, while polar compounds are retained.
-
Storage: Store the final extract at -20°C in a sealed vial until analysis by GC-MS.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the extraction of cuticular hydrocarbons.
Caption: Experimental workflow for cuticular hydrocarbon extraction.
Caption: Factors influencing the outcome of CHC extraction.
References
- 1. Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants [en.bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants [bio-protocol.org]
- 6. eje.cz [eje.cz]
- 7. Neglected Very Long-Chain Hydrocarbons and the Incorporation of Body Surface Area Metrics Reveal Novel Perspectives for Cuticular Profile Analysis in Insects [mdpi.com]
- 8. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-phase microextraction-based cuticular hydrocarbon profiling for intraspecific delimitation in Acyrthosiphon pisum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Field Testing of 5,9-Dimethylheptacosane as a Lure
Introduction
5,9-Dimethylheptacosane is a branched, long-chain hydrocarbon. Such compounds are known to function as insect sex pheromones, particularly for species in the order Lepidoptera.[1] For instance, the structurally related compound, 5,9-dimethylheptadecane, has been identified as the sex pheromone for the pear leaf blister moth, Leucoptera scitella.[2][3] Effective field testing is crucial to validate the biological activity of this compound as a lure, determine optimal deployment strategies, and develop its potential for pest monitoring and control programs. These protocols provide a comprehensive framework for researchers and scientists to conduct rigorous field trials.
Application Notes
Before initiating field trials, a thorough understanding of the principles of semiochemical-based insect monitoring is essential. Key considerations include the target insect species, its behavior, and the environmental context of the study.
-
Target Species: The protocols outlined here are generally applicable to Lepidopteran pests. However, specific parameters may need to be adjusted based on the biology and behavior of the target species. For the purpose of these notes, we will use the leafminer moth, Leucoptera scitella, as a representative example, given its use of a similar pheromone.[3][4][5]
-
Lure Formulation and Dispenser: The release rate of the semiochemical is a critical factor influencing its effectiveness. The choice of dispenser (e.g., rubber septum, polymer vial) will affect the release rate and longevity of the lure.[6] It is recommended to test different lure dosages to determine the optimal concentration for attracting the target species without causing repellency or habituation.
-
Trap Selection: The design and color of the trap can significantly impact capture efficiency.[7] Common trap types for moths include Delta traps, funnel traps, and sticky traps.[6][8] The selection of the trap should be based on the target insect's size, flight behavior, and the environmental conditions of the test site. For small moths like Leucoptera scitella, Delta traps are often recommended.[8]
-
Experimental Design: A robust experimental design is necessary to obtain statistically valid results. This includes proper replication, randomization of treatments, and the use of control traps (containing no lure or only the solvent).[6] A randomized complete block design is often suitable for field trials to account for spatial variability within the test site.
-
Environmental Factors: Environmental conditions such as temperature, wind speed and direction, and rainfall can influence insect activity and the dispersal of the pheromone plume. It is crucial to record these parameters throughout the study period to aid in the interpretation of the results.
Experimental Protocols
1. Objective
To evaluate the efficacy of this compound as a lure for a target Lepidopteran species in a field setting. This includes determining the optimal lure dosage, the most effective trap type, and the field longevity of the lure.
2. Materials and Equipment
-
Synthetic this compound (of high purity)
-
Solvent (e.g., hexane)
-
Lure dispensers (e.g., red rubber septa)
-
Various insect traps (e.g., white plastic Delta traps, funnel traps)
-
Sticky liners for traps
-
Gloves (to avoid contamination of lures)[9]
-
Field stakes or hangers for trap deployment
-
GPS device for mapping trap locations
-
Weather station or data logger to record environmental conditions
-
Data collection sheets or a mobile data entry device
3. Experimental Workflow
Caption: Experimental workflow for field testing this compound.
4. Detailed Methodologies
a. Lure Preparation
-
Prepare stock solutions of this compound in hexane at various concentrations to achieve the desired dosages (e.g., 10 µg, 50 µg, 100 µg, 200 µg per lure).
-
Using a micropipette, load each rubber septum with the desired amount of the pheromone solution.
-
Prepare control lures by loading septa with the solvent only.
-
Allow the solvent to evaporate completely in a fume hood for at least one hour.
-
Store lures in separate, airtight, labeled glass vials at -20°C until deployment.
b. Field Site Selection and Experimental Design
-
Select a field site with a known or suspected population of the target insect.
-
Establish multiple replicate blocks within the site (a minimum of 4 is recommended). The blocks should be as uniform as possible in terms of vegetation and topography.
-
Within each block, randomly assign one of each treatment (e.g., different lure dosages, trap types) to a specific location.
-
Ensure a minimum distance of 20-25 meters between traps within a block to minimize interference.[6]
c. Trap Deployment
-
Assemble the traps according to the manufacturer's instructions, placing a sticky liner inside if required.
-
Wearing clean gloves to prevent contamination, place one lure inside each trap.[9]
-
Hang the traps from stakes or tree branches at a height appropriate for the target species' flight behavior (typically 1-1.5 meters for leafminer moths).[5]
-
Record the GPS coordinates of each trap.
d. Data Collection
-
Service the traps at regular intervals (e.g., weekly).
-
At each servicing, count and record the number of target insects captured in each trap.
-
Remove all captured insects from the sticky liner.
-
Replace the sticky liners and lures as needed, depending on the duration of the experiment and the longevity of the lure's attractiveness.
-
Record environmental data (temperature, humidity, wind speed, rainfall) for the trapping period.
e. Data Analysis
-
Transform the trap capture data if necessary to meet the assumptions of the statistical tests (e.g., using a square root or logarithmic transformation).
-
Perform an Analysis of Variance (ANOVA) to determine if there are significant differences in the mean number of insects captured among the different treatments.
-
If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to make pairwise comparisons between treatment means.
-
Correlate trap capture data with environmental variables to identify any potential relationships.
Data Presentation
Table 1: Effect of Lure Dosage on Mean Trap Capture of L. scitella
| Lure Dosage (µg) | Mean No. Moths Captured/Trap/Week (± SE) |
| 0 (Control) | 1.5 ± 0.4 |
| 10 | 15.2 ± 2.1 |
| 50 | 35.8 ± 4.5 |
| 100 | 38.5 ± 4.2 |
| 200 | 25.1 ± 3.8 |
Data are hypothetical and for illustrative purposes.
Table 2: Comparison of Trap Types on Mean Capture of L. scitella (100 µg Lure)
| Trap Type | Mean No. Moths Captured/Trap/Week (± SE) |
| White Delta Trap | 42.3 ± 5.1 |
| Green Delta Trap | 30.1 ± 4.5 |
| Funnel Trap | 12.5 ± 2.3 |
Data are hypothetical and for illustrative purposes.
Table 3: Effect of Lure Aging on Attractiveness (100 µg Lure in Delta Traps)
| Lure Age (Weeks) | Mean No. Moths Captured/Trap/Week (± SE) |
| 1 | 40.1 ± 4.8 |
| 2 | 38.7 ± 4.5 |
| 3 | 35.2 ± 4.1 |
| 4 | 28.9 ± 3.7 |
| 5 | 15.4 ± 2.9 |
| 6 | 8.1 ± 1.9 |
Data are hypothetical and for illustrative purposes.
Visualization of Lure and Trap Optimization
Caption: Decision tree for optimizing lure and trap parameters.
References
- 1. Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. suterra.com [suterra.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. csalomontraps.com [csalomontraps.com]
- 6. mdpi.com [mdpi.com]
- 7. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 8. chemtica.com [chemtica.com]
- 9. ars.usda.gov [ars.usda.gov]
Application of 5,9-Dimethylheptacosane in Pest Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,9-Dimethylheptacosane is a branched-chain, saturated hydrocarbon that has been identified as a component of the cuticular hydrocarbons of certain insect species. While research on this specific compound is ongoing, its structural similarity to other known insect pheromones, particularly long-chain dimethylalkanes, suggests a significant role in chemical communication and potential applications in integrated pest management (IPM) strategies. This document provides an overview of its likely application, protocols for its evaluation, and a summary of related quantitative data.
The primary mode of action for this compound in pest management is likely as a semiochemical, specifically as a contact or aggregation pheromone. Evidence points towards its relevance in the chemical ecology of the German cockroach (Blattella germanica), a globally significant pest. Cuticular hydrocarbons in this species, including a mixture containing the closely related 5,9-dimethylnonacosane, are known to mediate aggregation behavior. By understanding and leveraging this, this compound can be developed as a tool for monitoring and controlling cockroach populations.
Target Pest Profile
| Parameter | Description |
| Target Pest | German Cockroach (Blattella germanica) |
| Pest Type | Urban and domestic pest |
| Significance | A major indoor pest worldwide, known to trigger allergies and asthma, and to act as a vector for pathogens.[1] |
| Behavior | Exhibits aggregation behavior, forming dense populations in sheltered locations. This is mediated by chemical cues. |
| Relevance of this compound | A related compound, 5,9-dimethylnonacosane, has been identified as a component of the aggregation pheromone in B. germanica.[2] It is hypothesized that this compound plays a similar role. |
Proposed Mechanism of Action: Aggregation Pheromone
Long-chain hydrocarbons like this compound are key components of an insect's cuticular wax layer, which primarily serves to prevent desiccation. However, these hydrocarbons also function as chemical signals, particularly in mate recognition and aggregation. In the German cockroach, specific cuticular hydrocarbons are deposited in the environment and on the bodies of other cockroaches, acting as a signal for others to congregate in a specific area. This aggregation is advantageous for mating, thermoregulation, and protection from predators.
The proposed application of synthetic this compound in pest management is to exploit this natural behavior. By using it as a lure in traps or as a component in bait stations, it can enhance the efficacy of control measures by attracting cockroaches to a specific point.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway for a contact/aggregation pheromone like this compound and a general experimental workflow for its evaluation.
Caption: Hypothetical signaling pathway of this compound as a contact pheromone.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Behavioral Bioassay for Aggregation Response in Blattella germanica
Objective: To determine if this compound elicits an aggregation response in German cockroach nymphs or adults.
Materials:
-
A population of German cockroaches (Blattella germanica), synchronized in age and sex if required.
-
Glass petri dishes (15 cm diameter) or a larger arena.
-
Filter paper discs (e.g., Whatman No. 1).
-
Synthetic this compound.
-
A suitable solvent (e.g., hexane).
-
Micropipettes.
-
A controlled environment chamber (dark conditions, species-appropriate temperature and humidity).
-
Video recording equipment (optional, for detailed behavioral analysis).
Methodology:
-
Preparation of Test and Control Papers:
-
Dissolve a known concentration of this compound in hexane (e.g., 1 µg/µL).
-
Apply a specific volume (e.g., 10 µL) of the pheromone solution evenly to a filter paper disc. This will be the "test" paper.
-
Apply the same volume of pure hexane to another filter paper disc. This will be the "control" paper.
-
Allow the solvent to evaporate completely from both discs in a fume hood.
-
-
Experimental Arena Setup:
-
Place the test and control filter papers on opposite sides of the petri dish or arena.
-
Introduce a set number of cockroaches (e.g., 20 nymphs) into the center of the arena.
-
-
Data Collection:
-
Place the arena in the controlled environment chamber under dark conditions.
-
After a predetermined time (e.g., 1 hour, 6 hours, or 24 hours), count the number of cockroaches on the test paper, the control paper, and in the neutral zone of the arena.
-
Repeat the experiment multiple times (at least 5 replicates) with new cockroaches and fresh filter papers for each replicate.
-
-
Data Analysis:
-
Calculate the mean number of cockroaches in each zone for both test and control conditions.
-
Use an appropriate statistical test (e.g., a Chi-squared test or a t-test) to determine if there is a significant preference for the filter paper treated with this compound.
-
Protocol 2: Field Evaluation of Traps Baited with this compound
Objective: To assess the efficacy of this compound as a lure in sticky traps for monitoring German cockroach populations.
Materials:
-
Commercial sticky traps for cockroaches.
-
Synthetic this compound.
-
A suitable solvent and dispenser (e.g., a rubber septum or cotton wick).
-
Test locations with known cockroach infestations (e.g., apartments, restaurants).
Methodology:
-
Trap Preparation:
-
Prepare two sets of traps: "baited" traps and "control" traps.
-
For the baited traps, apply a specific amount of this compound to the dispenser.
-
For the control traps, use a dispenser with only the solvent or no dispenser.
-
-
Trap Deployment:
-
In each test location, place at least one baited trap and one control trap.
-
Position the traps in areas where cockroaches are likely to be active (e.g., under sinks, behind appliances, in cabinets).
-
Ensure a minimum distance between the baited and control traps to avoid interference.
-
-
Data Collection:
-
After a set period (e.g., 7 days), collect the traps.
-
Count and record the number of cockroaches caught in each trap.
-
-
Data Analysis:
-
Calculate the average number of cockroaches caught in the baited and control traps across all locations.
-
Use a statistical test (e.g., a paired t-test or a Wilcoxon signed-rank test) to determine if the baited traps caught significantly more cockroaches than the control traps.
-
Quantitative Data Summary
While specific quantitative data for the efficacy of this compound is not yet widely published, the following table presents data for a related compound identified in German cockroach extracts, providing a baseline for expected results.
| Compound | Source | Relative Abundance (%) | Target Pest | Observed Effect |
| 5,9-/5,11-dimethylnonacosane | Body surface extracts of Blattella germanica | 5.52 | Blattella germanica | Component of aggregation pheromone[2] |
Conclusion
This compound holds promise as a valuable tool in the management of the German cockroach. Its likely function as an aggregation pheromone can be harnessed to improve the efficacy of monitoring and control strategies. The protocols outlined above provide a framework for the systematic evaluation of this compound's behavioral effects and its practical application in pest management. Further research is needed to isolate the specific effects of this compound, determine optimal concentrations for use, and develop stable and effective formulations for commercial use.
References
Application Notes and Protocols for Monitoring Leucoptera scitella using 5,9-Dimethylheptacosane
Introduction
Leucoptera scitella, commonly known as the pear leaf blister moth or apple leaf miner, is a significant pest in fruit orchards, causing substantial damage to the foliage of host plants such as apple, pear, and cherry trees.[1] Effective monitoring of this pest is crucial for timely and targeted pest management strategies. The primary component of the female-produced sex pheromone of L. scitella has been identified as 5,9-Dimethylheptacosane.[2] Specifically, the (5S,9S)-isomer of this compound is the behaviorally active enantiomer that attracts male moths. This document provides detailed application notes and protocols for the use of (5S,9S)-5,9-Dimethylheptacosane in the monitoring of L. scitella populations. These guidelines are intended for researchers, scientists, and agricultural professionals.
Pheromone Specifications
The primary active compound for monitoring Leucoptera scitella is:
| Compound Name | IUPAC Name | Stereoisomer |
| This compound | (5S,9S)-5,9-dimethylheptacosane | (5S,9S) |
Data Presentation: Field Trial Summaries
The following tables summarize data from field studies on the use of this compound for monitoring Leucoptera scitella.
Table 1: Generational Flight Peaks of Leucoptera scitella in Plovdiv, Bulgaria (1996-1998) [2][3][4]
| Year | First Generation | Second Generation | Third Generation | Partial Fourth Generation |
| 1996 | April 9 - End of May | Second decade of June | Second decade of July | Yes |
| 1997 | April 22 - End of May | Second decade of June | Second decade of July | No |
| 1998 | April 15 - End of May | Second decade of June | Second decade of July | Yes |
Data from a three-year monitoring study using sex pheromone traps. The beginning of the first generation varied, while the second and third generations consistently began in the second decades of June and July, respectively. Overlap was observed between the second and third, and third and fourth generations.
Table 2: Total Male Moths Captured in Pheromone Traps in a Cherry Orchard in Cluj County, Romania (2021-2022) [5]
| Year | Total Individuals Captured | Mean Captured per Trap | Range of Individuals per Trap |
| 2021 | 6390 | 319.5 | 131 - 517 |
| 2022 | 4522 | 226.1 | Not Reported |
This study utilized AtraScit pheromone traps and noted a decrease in the pest population in the second year, suggesting the potential for mass trapping.
Experimental Protocols
Synthesis of (5S,9S)-5,9-Dimethylheptacosane
Pheromone Lure Formulation and Preparation
Commercially available lures are the most practical option for monitoring L. scitella. These lures typically consist of a rubber septum or a similar slow-release dispenser impregnated with the synthetic pheromone.
Protocol for Lure Handling:
-
Storage: Store pheromone lures in a freezer at -20°C in their original sealed packaging until use to ensure longevity.
-
Handling: Use forceps or wear gloves when handling lures to avoid contamination.
-
Loading: Place a single lure into the designated holder within the pheromone trap. The specific placement may vary depending on the trap design.
-
Longevity: The field life of a lure is typically 4-6 weeks, after which it should be replaced to maintain optimal attractiveness.[1]
Pheromone Trap Setup and Deployment
Recommended Trap Types:
-
White Plastic Delta Traps: These are sturdy, field-ready traps suitable for monitoring.[6]
-
Wing Traps: Another effective option for capturing moths.[6]
-
Sticky Inserts: Both trap types require a sticky insert to capture the attracted moths.
Protocol for Trap Deployment:
-
Assembly: Assemble the trap according to the manufacturer's instructions.
-
Lure Placement: Place the pheromone lure in the center of the sticky insert or hang it from the top center of the trap, depending on the trap design.
-
Trap Placement:
-
Trap Density: For monitoring purposes, a density of 1-2 traps per hectare is generally sufficient. For mass trapping, a higher density would be required.
-
Trap Servicing:
-
Check traps weekly to count and record the number of captured L. scitella males.
-
Replace the sticky inserts when they become saturated with moths or debris, typically every 2-3 weeks.
-
Replace the pheromone lure every 4-6 weeks.[1]
-
Mandatory Visualizations
Experimental Workflow for Leucoptera scitella Monitoring
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring of the leafminer Leucoptera scitella Zell (Lepidoptera: Lyonetidae) by pheromone traps in Bulgaria [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. horticulturejournal.usamv.ro [horticulturejournal.usamv.ro]
- 6. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Solid-Phase Microextraction (SPME) in Insect Pheromone Collection
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely adopted for the collection and analysis of volatile and semi-volatile organic compounds, including insect pheromones.[1][2] This method combines sampling, extraction, and concentration into a single step, simplifying the workflow and minimizing sample handling.[1][3] SPME utilizes a fused silica fiber coated with a stationary phase that extracts analytes from a sample matrix, typically by headspace exposure or direct immersion. The collected compounds are then thermally desorbed directly into the injection port of a gas chromatograph (GC) for separation and analysis, often coupled with a mass spectrometer (MS) for identification and quantification.[4][5][6] This non-destructive technique is particularly valuable for studying the chemical communication of insects, enabling the analysis of pheromones from live individuals, airborne samples, and various environmental matrices.[3][5][7]
Key Advantages of SPME for Insect Pheromone Collection:
-
Solvent-Free: Eliminates the need for organic solvents, reducing the risk of contamination and interference from solvent peaks in the chromatogram.[1][4]
-
High Sensitivity: Capable of detecting and concentrating trace levels of pheromones, making it ideal for analyzing minute quantities released by insects.[6]
-
Versatility: Applicable to a wide range of insect species and sample types, including headspace analysis of live insects, air sampling in the field, and analysis of biological extracts.[3][5]
-
Simplicity and Automation: The procedure is straightforward and can be easily automated, improving sample throughput and reproducibility.[1][8]
-
Non-Destructive: Allows for the repeated sampling of the same insect or environment over time.[9]
I. SPME Fiber Selection for Insect Pheromone Analysis
The choice of SPME fiber coating is critical for the successful extraction of insect pheromones and depends on the polarity, volatility, and molecular weight of the target analytes. A variety of fiber coatings are commercially available, each with different selectivities.
Table 1: Common SPME Fibers for Insect Pheromone Collection and Their Applications
| Fiber Coating | Composition | Polarity | Recommended For | Target Analytes (Examples) | References |
| Polydimethylsiloxane (PDMS) | Non-polar polymer | Non-polar | Volatile and semi-volatile non-polar compounds. | Alkanes, alkenes, esters (many moth pheromones). | [10][11] |
| Polyacrylate (PA) | Polar polymer | Polar | Polar semi-volatile compounds. | Alcohols, aldehydes, ketones. | [4][10] |
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Mixed-phase polymer | Bipolar | Volatile polar and non-polar compounds. | A broad range of volatiles including alcohols, amines, and aromatic compounds. | [10][11][12] |
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Adsorbent/polymer mixture | Bipolar | Highly volatile compounds and gases (C2-C12). | Short-chain aldehydes, esters, and other highly volatile pheromone components. | [10] |
| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Multi-component mixture | Bipolar | Broad range of volatile and semi-volatile compounds (C3-C20). | Complex pheromone blends with a wide range of volatilities and polarities. | [13][14] |
II. Experimental Protocols
This section provides detailed protocols for the collection of insect pheromones using SPME. The two primary methods are Headspace SPME (HS-SPME) for volatile collection from a sample without direct contact and Direct Immersion SPME (DI-SPME) for liquid samples.
Protocol 1: Headspace SPME (HS-SPME) for Collection of Volatiles from Live Insects
This protocol is suitable for the in-vivo collection of airborne pheromones released by live insects.
Materials:
-
SPME fiber holder and selected fiber (e.g., 100 µm PDMS or 65 µm PDMS/DVB).
-
Glass vial or chamber of appropriate size for the insect.
-
Inert material to hold the insect if necessary (e.g., small piece of filter paper).
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Heating block or water bath (optional, for temperature control).
Methodology:
-
Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the GC injection port at a specific temperature for a set period to remove any contaminants.
-
Sample Preparation: Place the live insect(s) inside the glass vial or chamber. For very active insects, a small piece of inert material can provide a resting place. Seal the vial with a cap containing a septum.
-
Headspace Equilibration: Allow the volatiles released by the insect to accumulate in the headspace of the vial. An equilibration time of 10-30 minutes is common, but may need to be optimized depending on the insect and the pheromone release rate.
-
SPME Extraction: Carefully insert the SPME fiber through the septum of the vial cap, exposing the fiber to the headspace above the insect. Do not allow the fiber to touch the insect or the vial walls.
-
Extraction Time: The optimal extraction time can range from 5 minutes to several hours. This parameter should be optimized to achieve sufficient sensitivity without reaching saturation. For many applications, a 15-60 minute extraction time is a good starting point.[3][15]
-
Thermal Desorption and GC-MS Analysis: After extraction, retract the fiber into the needle and immediately insert it into the hot injection port of the GC-MS. The high temperature of the inlet desorbs the trapped pheromones from the fiber onto the GC column for analysis. A typical desorption time is 1-5 minutes.
-
Data Analysis: Analyze the resulting chromatogram and mass spectra to identify and quantify the pheromone components.
Workflow Diagram for HS-SPME of Live Insect Pheromones
Caption: Workflow for headspace SPME collection of insect pheromones.
Protocol 2: SPME for Airborne Pheromone Sampling in the Field
This protocol is designed for collecting airborne pheromones in a natural or agricultural setting to monitor insect populations or study chemical communication in a broader environment.
Materials:
-
Portable SPME sampler or manual SPME holder with a protective needle.
-
Selected SPME fiber (e.g., 75 µm CAR/PDMS for trace-level volatiles).
-
Transport container for the SPME fiber (e.g., sealed glass tube).
-
GC-MS for analysis.
Methodology:
-
Fiber Conditioning: Condition the SPME fiber in the laboratory GC injection port before heading to the field.
-
Field Sampling: At the desired sampling location, extend the SPME fiber from its protective needle into the ambient air. The sampling height and position should be chosen based on the target insect's behavior.
-
Sampling Time: The duration of sampling will depend on the expected pheromone concentration and environmental conditions (e.g., wind speed). Sampling times can range from 30 minutes to several hours.
-
Fiber Protection and Transport: After sampling, retract the fiber into the needle and place the entire holder or the sealed fiber assembly into a clean, airtight container for transport back to the laboratory. This prevents contamination and loss of analytes.
-
GC-MS Analysis: Analyze the fiber as soon as possible using the thermal desorption method described in Protocol 1.
Logical Diagram for Field-Based Airborne Pheromone Sampling
Caption: Logical flow for field sampling of airborne insect pheromones using SPME.
III. Data Presentation and Quantitative Analysis
Quantitative analysis of insect pheromones collected by SPME-GC-MS can be performed by creating a calibration curve using synthetic standards of the target pheromone components. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration.
Table 2: Example of Quantitative Data for SPME-GC-MS Analysis of a Synthetic Pheromone Blend
| Pheromone Component | Retention Time (min) | Concentration (ng/µL) | Peak Area (arbitrary units) |
| (Z)-11-Hexadecenal | 12.54 | 1.0 | 150,234 |
| 5.0 | 745,112 | ||
| 10.0 | 1,498,567 | ||
| (Z)-9-Tetradecenyl acetate | 14.82 | 1.0 | 180,543 |
| 5.0 | 899,321 | ||
| 10.0 | 1,805,678 |
Note: The data in this table is illustrative and will vary depending on the specific analytes, SPME fiber, and GC-MS conditions.
For more complex analyses, such as comparing the efficiency of different SPME fibers, the results can be presented in a comparative table.
Table 3: Comparison of Extraction Efficiency of Different SPME Fibers for a Model Pheromone Component
| SPME Fiber | Pheromone Component | Mean Peak Area (n=3) | Relative Standard Deviation (%) |
| 100 µm PDMS | (E)-β-Farnesene | 1,250,000 | 5.2 |
| 65 µm PDMS/DVB | (E)-β-Farnesene | 1,890,000 | 4.5 |
| 75 µm CAR/PDMS | (E)-β-Farnesene | 2,540,000 | 3.8 |
Note: This table demonstrates how to present data to compare the performance of different fibers for a specific analyte.
IV. Conclusion
Solid-Phase Microextraction offers a powerful and efficient method for the collection and analysis of insect pheromones. Its solvent-free nature, high sensitivity, and versatility make it an invaluable tool for researchers in chemical ecology, pest management, and drug development. By carefully selecting the appropriate SPME fiber and optimizing the sampling protocol, researchers can obtain high-quality qualitative and quantitative data on insect chemical communication. The protocols and guidelines presented here provide a solid foundation for the successful application of SPME in the study of insect pheromones.
References
- 1. Solid Phase Microextraction (SPME) [sigmaaldrich.com]
- 2. Head-Space SPME for the Analysis of Organophosphorus Insecticides by Novel Silica IL-Based Fibers in Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. Implementing solid phase microextraction (SPME) as a tool to detect volatile compounds produced by giant pandas in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pestboard.ca.gov [pestboard.ca.gov]
- 8. Headspace-SPME as a Versatile Monitoring Method for Early Detection of Insect Infestation in Rice | Separation Science [sepscience.com]
- 9. youtube.com [youtube.com]
- 10. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
- 11. High-Performing Restek PAL SPME Fibers [restek.com]
- 12. respiratoryresearch.com [respiratoryresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Notes and Protocols for Electroantennography (EAG) Response to 5,9-Dimethylheptacosane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile and semi-volatile compounds. This method provides valuable insights into which chemical cues are detected by an insect's antennae, serving as a critical tool in the study of insect chemical ecology, pest management, and the development of novel semiochemical-based control agents. 5,9-Dimethylheptacosane is a branched-chain cuticular hydrocarbon that can play a role in insect communication, including acting as a contact sex pheromone in some species. These application notes provide a detailed protocol and representative data for measuring the EAG response to this compound.
Disclaimer: Specific quantitative EAG response data for this compound is not widely available in published literature. The data presented in this document is a representative example to illustrate the application of the technique and the expected dose-dependent response. Researchers should generate their own data for specific insect species and experimental conditions.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative EAG data for the response of a model insect species to varying concentrations of this compound.
Table 1: Absolute EAG Response to this compound
| Concentration (µg/µL) | Mean EAG Amplitude (mV) | Standard Deviation (mV) |
| 0 (Control - Hexane) | 0.12 | 0.03 |
| 0.1 | 0.35 | 0.08 |
| 1 | 0.78 | 0.15 |
| 10 | 1.52 | 0.29 |
| 100 | 2.89 | 0.45 |
Table 2: Normalized EAG Response to this compound
| Concentration (µg/µL) | Mean Normalized Response (%)* |
| 0 (Control - Hexane) | 4.15 |
| 0.1 | 12.11 |
| 1 | 26.99 |
| 10 | 52.59 |
| 100 | 100.00 |
*Normalized against the response to the highest concentration (100 µg/µL).
Experimental Protocols
This section provides a detailed methodology for conducting EAG experiments to assess the response to this compound.
Preparation of Test Compound and Solutions
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 10 mg/mL in high-purity hexane.
-
Serial Dilutions: Create a series of dilutions from the stock solution to obtain the desired test concentrations (e.g., 100 µg/µL, 10 µg/µL, 1 µg/µL, and 0.1 µg/µL).
-
Control: Use pure hexane as the control.
-
Stimulus Cartridges: Apply 10 µL of each dilution and the control onto a small piece of filter paper (e.g., 1 cm x 2 cm). Allow the solvent to evaporate for 30 seconds, then insert the filter paper into a clean glass Pasteur pipette or a specialized stimulus cartridge. Prepare a fresh cartridge for each stimulus presentation.
Insect Preparation and Antenna Mounting
-
Insect Selection: Use healthy, adult insects of a consistent age and physiological state (e.g., mated or virgin, depending on the experimental question).
-
Immobilization: Immobilize the insect by briefly placing it on ice or in a refrigerator.
-
Mounting: Secure the insect onto a mounting stage (e.g., a wax block or a custom holder) using dental wax or modeling clay, leaving the head and antennae free.
-
Antenna Excision: Carefully excise one antenna at its base using fine microscissors.
-
Electrode Placement:
-
Recording Electrode: Insert the tip of a glass capillary microelectrode filled with a saline solution (e.g., Ringer's solution) into the distal end of the excised antenna.
-
Reference Electrode: Insert the reference electrode (a similar microelectrode) into the base of the antenna or the insect's head.
-
EAG Recording
-
Apparatus Setup: Connect the electrodes to a high-impedance preamplifier, which is then connected to an EAG amplifier and a data acquisition system.
-
Airflow: Maintain a continuous, charcoal-filtered, and humidified airflow (e.g., 0.5 L/min) over the antennal preparation through a main delivery tube.
-
Stimulus Delivery: Insert the tip of the stimulus cartridge into a small hole in the main delivery tube. Deliver a puff of air (e.g., 1-2 seconds) through the cartridge to introduce the odorant into the continuous airflow.
-
Recording: Record the change in electrical potential from the antenna for several seconds before and after the stimulus puff.
-
Inter-stimulus Interval: Allow a sufficient recovery period (e.g., 60 seconds) between stimulus presentations to prevent antennal adaptation.
-
Randomization: Present the different concentrations of this compound and the control in a randomized order to minimize any order effects.
-
Replication: Replicate the experiment with multiple insects (e.g., n=10) to ensure the reliability of the results.
Mandatory Visualizations
Experimental Workflow
Generalized Insect Olfactory Signaling Pathway
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,9-Dimethylheptacosane
Welcome to the technical support center for the synthesis of 5,9-Dimethylheptacosane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for producing this compound?
A1: The two most common retrosynthetic approaches for the asymmetric synthesis of this compound and similar long-chain dimethyl-branched alkanes are the Grignard reaction-based approach and the Wittig olefination route. Both methods often utilize a chiral precursor like (R)- or (S)-citronellol to establish the desired stereochemistry at the methyl-branched centers.
Q2: I am experiencing low yields in my Grignard coupling step. What are the potential causes?
A2: Low yields in Grignard reactions, especially with long-chain alkyl halides, can stem from several factors. Firstly, Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is oven-dried, and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Secondly, the quality of the magnesium turnings is crucial; they should be fresh and activated if necessary. For long-chain alkyl halides, the formation of the Grignard reagent can be sluggish. The use of ultrasound has been shown to improve reaction rates and yields in similar syntheses.[1] Finally, side reactions such as Wurtz coupling can reduce the yield of the desired product.
Q3: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction mixture?
A3: Triphenylphosphine oxide can be challenging to remove due to its polarity and solubility in many organic solvents. Several methods can be employed for its removal. Precipitation by adding a non-polar solvent like hexane or pentane and then filtering is a common first step. Column chromatography on silica gel is also effective, though it can be time-consuming for large-scale reactions. Alternatively, a method involving the conversion of triphenylphosphine oxide to a water-soluble derivative can be used for easier extraction.
Q4: What is a reasonable overall yield to expect for a multi-step synthesis of this compound?
A4: For multi-step syntheses of analogous long-chain dimethylated alkanes, such as 5,9-dimethylpentadecane and 5,9-dimethylheptadecane, overall yields in the range of 20-25% have been reported.[2] A highly optimized synthesis of 5,9-dimethylpentadecane using ultrasound-assisted steps has achieved an overall yield of up to 58%.[1] Therefore, for the longer chain this compound, a yield in the 15-25% range would be a reasonable expectation, with higher yields possible through careful optimization of each step.
Troubleshooting Guides
Grignard Reaction-Based Synthesis
This guide focuses on a synthetic route involving the coupling of a Grignard reagent with a tosylated alcohol derivative.
Workflow for Grignard-Based Synthesis of this compound
Caption: Grignard-based synthesis workflow for this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no formation of Grignard reagent | 1. Wet glassware or solvent. 2. Inactive magnesium surface. 3. Impure alkyl halide. | 1. Oven-dry all glassware and distill solvents over a suitable drying agent. 2. Use fresh magnesium turnings or activate them by stirring under nitrogen or with a small crystal of iodine. 3. Purify the alkyl halide before use. |
| Low yield in the coupling reaction | 1. Incomplete reaction. 2. Wurtz coupling side reaction. 3. Thermal instability of the Grignard reagent. | 1. Increase reaction time or consider using ultrasound to promote the reaction.[1] 2. Add the Grignard reagent slowly to the tosylate solution at a low temperature. 3. Maintain a low reaction temperature during the formation and coupling steps. |
| Product is contaminated with starting materials | 1. Incomplete reaction. 2. Inefficient purification. | 1. Monitor the reaction by TLC or GC to ensure completion. 2. Optimize column chromatography conditions (e.g., solvent gradient) for better separation of the long-chain hydrocarbons. |
Wittig Olefination-Based Synthesis
This guide addresses a synthetic strategy involving a double Wittig reaction to construct the carbon skeleton.
Workflow for Wittig-Based Synthesis of this compound
Caption: Wittig olefination-based synthesis workflow.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of phosphonium salt | 1. Inefficient SN2 reaction. 2. Steric hindrance in the alkyl halide. | 1. Use a primary alkyl halide for the SN2 reaction with triphenylphosphine. 2. Increase reaction temperature and time, but monitor for side reactions. |
| Low yield of alkene in Wittig reaction | 1. Incomplete ylide formation. 2. Side reactions of the ylide. 3. Sterically hindered aldehyde or ketone. | 1. Use a sufficiently strong and fresh base (e.g., n-BuLi, NaH) for deprotonation. 2. Add the aldehyde or ketone slowly to the ylide solution at a low temperature. 3. Consider using the Horner-Wadsworth-Emmons reaction for more hindered carbonyls. |
| Difficulty in removing triphenylphosphine oxide | 1. High polarity and solubility of the byproduct. | 1. After the reaction, add a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide and filter. 2. Utilize column chromatography with a carefully selected solvent system. |
| Incorrect stereochemistry of the double bond | 1. Nature of the ylide. | 1. Unstabilized ylides generally favor the (Z)-alkene, while stabilized ylides favor the (E)-alkene. Choose the appropriate ylide for the desired stereochemistry. |
Data Presentation
Table 1: Reported Yields for Key Steps in the Synthesis of 5,9-Dimethylated Alkanes
| Reaction Step | Reactants | Product | Reported Yield (%) | Reference |
| Tosylation | Citronellol, TsCl, Pyridine | 3,7-dimethyloct-6-en-1-yl 4-methylbenzenesulfonate | ~95 | [1] |
| Grignard Coupling | Tosylate, Alkyl-MgBr, Li₂CuCl₄ | Coupled Alkene | 90-95 | [1] |
| Ozonolysis/Reduction | Alkene | Alcohol | ~80 | Based on similar transformations |
| Hydrogenation | Alkene, H₂, Pd/C | Alkane | >95 | [2] |
| Wittig Olefination | Phosphonium Ylide, Aldehyde | Alkene | 50-70 | General expectation for long-chain substrates |
Experimental Protocols
Protocol 1: Grignard-Based Synthesis of a this compound Precursor
This protocol outlines a key coupling step analogous to what would be required for the synthesis of this compound.
Objective: To couple a C18 Grignard reagent with a tosylated C9 fragment.
Materials:
-
1-Bromooctadecane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
(R)-3,7-dimethyloctyl 4-methylbenzenesulfonate (prepared from (R)-citronellol)
-
Lithium tetrachlorocuprate(II) (Li₂CuCl₄) solution in THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: Under an argon atmosphere, add magnesium turnings to a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel. Add a solution of 1-bromooctadecane in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated with gentle heating or a crystal of iodine. Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.
-
Coupling Reaction: In a separate flame-dried flask, dissolve (R)-3,7-dimethyloctyl 4-methylbenzenesulfonate in anhydrous THF and cool the solution to -78 °C. Add a catalytic amount of Li₂CuCl₄ solution.
-
Slowly add the prepared Grignard reagent to the tosylate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane gradient to yield the coupled alkene precursor.
Protocol 2: Wittig Olefination for C-C Double Bond Formation
This protocol describes a general procedure for a Wittig reaction to form a long-chain alkene.
Objective: To react a C18 phosphonium ylide with a C9 aldehyde.
Materials:
-
1-Bromooctadecane
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
-
n-Butyllithium (n-BuLi) in hexanes
-
(R)-3,7-dimethyloctanal (prepared from (R)-citronellol)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Phosphonium Salt Formation: Reflux a solution of 1-bromooctadecane and triphenylphosphine in anhydrous toluene for 24 hours. Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration. Wash the salt with cold toluene and dry under vacuum.
-
Ylide Formation: Suspend the phosphonium salt in anhydrous THF under an argon atmosphere and cool to 0 °C. Add n-butyllithium dropwise until a persistent orange or red color indicates the formation of the ylide.
-
Wittig Reaction: Cool the ylide solution to -78 °C and slowly add a solution of (R)-3,7-dimethyloctanal in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with hexane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.
Final Step for Both Routes: The resulting alkene from either the Grignard or Wittig route is then hydrogenated, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to yield the final saturated product, this compound.
References
Technical Support Center: Overcoming Low Detection Limits for 5,9-Dimethylheptacosane in GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the gas chromatography-mass spectrometry (GC-MS) analysis of 5,9-Dimethylheptacosane, particularly its low detection limits.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to detect at low concentrations with GC-MS?
A1: this compound, a long-chain branched alkane (C29H60), presents several analytical challenges due to its chemical properties:
-
Low Volatility: Its high molecular weight (408.79 g/mol ) and high boiling point mean it does not vaporize easily in the GC inlet, leading to poor transfer onto the analytical column.
-
Thermal Stability: While generally stable, very high inlet temperatures can cause some degradation, leading to a fragmented signal.
-
Extensive Fragmentation: Under standard Electron Ionization (EI), long-chain alkanes undergo extensive fragmentation, resulting in a low abundance of the molecular ion and many smaller fragment ions. This distributes the signal across many m/z values, reducing the signal-to-noise ratio for any single ion. The mass spectrum is often characterized by sequential losses of 14 Da (CH2 groups)[1].
-
Potential for System Contamination: Due to its "sticky" nature, it can adsorb to active sites in the GC inlet and column, leading to peak tailing and carryover, which can interfere with the detection of low concentrations in subsequent runs.
Q2: What is the expected mass spectrum for this compound?
A2: For a typical long-chain alkane like an isomer of nonacosane (C29H60) analyzed by GC-MS with electron impact (EI) ionization, a molecular ion (M+) at m/z 408.8 is often not observed or is present at a very low abundance due to extensive fragmentation[1]. The resulting fragmentation pattern will show a series of characteristic fragment ions corresponding to the loss of alkyl chains. The most common and abundant fragment ions for long-chain alkanes are typically at m/z 57 (C4H9+) and m/z 71 (C5H11+)[1].
Q3: Can derivatization improve the detection of this compound?
A3: Derivatization is a chemical modification technique used to improve the analytical properties of a compound, such as its volatility and thermal stability[2][3]. It is most effective for compounds with active functional groups like hydroxyl, carboxyl, or amine groups[4][5]. Since this compound is an alkane and lacks such functional groups, standard derivatization techniques like silylation or acylation are not applicable[2][4]. While specialized derivatization methods for hydrocarbons exist, they are not commonly used and optimizing other aspects of the GC-MS method is generally the preferred approach.
Troubleshooting Guides
Problem 1: No peak or very low signal-to-noise ratio for this compound.
This is a common issue stemming from inefficient sample introduction, poor chromatographic conditions, or non-optimal mass spectrometer settings.
Caption: Troubleshooting workflow for low signal of this compound.
-
Optimize GC Inlet Conditions: The inlet is a critical point for the transfer of semi-volatile compounds.
-
Injection Mode: Standard splitless injection can result in slow sample transfer. A pulsed splitless injection is highly recommended. This involves increasing the inlet pressure during the injection to more rapidly and completely transfer the sample to the column[6].
-
Inlet Temperature: The temperature should be high enough to volatilize the this compound but not so high as to cause degradation. A good starting point is often 20-30°C above the boiling point of the analyte, if known, or the final oven temperature.
-
Inlet Liner: Use a deactivated glass liner to minimize active sites that can cause analyte adsorption. A liner with a small amount of deactivated glass wool can aid in the vaporization of high molecular weight compounds.
-
-
GC Column and Oven Program:
-
Column Selection: A low-bleed GC column specifically designed for mass spectrometry (e.g., a 5% phenyl-methylpolysiloxane phase) is recommended to minimize baseline noise[7].
-
Oven Program: The initial oven temperature should be low enough to allow for solvent focusing. The temperature ramp should be optimized to ensure good separation and peak shape. A final temperature hold is necessary to elute the high-boiling this compound.
-
-
Mass Spectrometer Settings:
-
Acquisition Mode: Instead of full scan mode, use Selected Ion Monitoring (SIM) . This significantly increases sensitivity by only monitoring for specific, characteristic ions of your target analyte. For this compound, monitor the common alkane fragment ions m/z 57 and 71 [1].
-
Ion Source Temperature: The ion source temperature can affect fragmentation and sensitivity. An optimal temperature is typically between 230°C and 250°C.
-
| Parameter | Standard Setting (Example) | Recommended Setting for Low Detection | Rationale |
| Injection Mode | Splitless | Pulsed Splitless | Improves transfer of semi-volatile analytes to the column[6]. |
| Inlet Temperature | 280 °C | 300 - 320 °C | Ensures complete vaporization of the high molecular weight analyte. |
| Pulsed Pressure | N/A | 25-50 psi for 0.5-1 min | Rapidly sweeps the sample onto the column. |
| GC Column | General Purpose | Low-bleed MS Column | Reduces baseline noise, improving signal-to-noise[7]. |
| Oven Program | Fast Ramp | Slower Ramp (e.g., 10-15 °C/min) | Improves peak shape and resolution. |
| Final Hold Time | 5 min | 10-15 min | Ensures complete elution of the analyte. |
| MS Acquisition Mode | Full Scan (m/z 50-500) | SIM (m/z 57 and 71) | Increases dwell time on target ions, significantly boosting sensitivity[1]. |
| Ion Source Temp. | 230 °C | 250 °C | Optimizes ionization efficiency for semi-volatile compounds. |
Problem 2: Poor peak shape (tailing or fronting) for this compound.
Poor peak shape can be indicative of several issues, from sample preparation to system activity.
Caption: Troubleshooting logic for poor peak shape of this compound.
-
Check for Column Overload (Peak Fronting): If the peak is fronting, it's likely that the amount of analyte injected is too high for the column's capacity.
-
Solution: Dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, the issue was column overload.
-
-
Address System Activity (Peak Tailing): Peak tailing is a common sign of active sites in the GC flow path where the analyte can have secondary interactions.
-
Inlet Maintenance: The inlet is a common source of activity. Replace the inlet liner and septum. Ensure the new liner is properly deactivated.
-
Column Conditioning: If the column has been sitting idle or has analyzed many dirty samples, it may need conditioning. Bake the column at its maximum isothermal temperature (without exceeding it) for a few hours with carrier gas flow.
-
Column Trimming: If conditioning does not resolve the tailing, the first few meters of the column may be contaminated. Trim 15-30 cm from the inlet end of the column.
-
-
Evaluate Temperatures (Peak Tailing/Broadening): If temperatures are too low, the analyte can move slowly and interact more with the stationary phase, leading to broader or tailing peaks.
-
Inlet Temperature: Ensure the inlet temperature is sufficient for rapid volatilization as described in the previous section.
-
Oven Temperature Program: A slow temperature ramp can sometimes lead to broader peaks. Experiment with a slightly faster ramp rate to see if peak shape improves. Ensure the final oven temperature is high enough for the analyte to elute in a reasonable time.
-
| Symptom | Potential Cause | Recommended Action |
| Peak Fronting | Column Overload | Dilute the sample by a factor of 10 and reinject. |
| Peak Tailing | Active sites in the inlet | Replace the inlet liner and septum. |
| Column Contamination | Trim 15-30 cm from the inlet side of the column. | |
| Insufficient Temperature | Increase the inlet temperature by 10-20 °C. | |
| Broad Peak | Slow Oven Ramp | Increase the oven temperature ramp rate. |
| Cold Spots | Check for any unheated transfer lines or connections. |
References
Technical Support Center: Optimizing Phoromone Trap Design for Leucoptera Species
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing pheromone trap design for Leucoptera species.
Troubleshooting Guides
This section addresses common issues encountered during pheromone trapping experiments for Leucoptera moths.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Moth Capture | Incorrect Trap Placement: The trap is not positioned at the optimal height or location to intercept male moth flight paths. | - Adjust Trap Height: Experiment with placing traps at different heights relative to the crop canopy. For some moths, placement within the upper third of the canopy is effective. For the coffee leaf miner (L. coffeella), studies have evaluated various heights, and optimal placement can be species and crop-specific. - Consider Wind Direction: Place traps in locations where the pheromone plume will be carried downwind into the target area. Avoid areas with high wind velocity that can disrupt the plume.[1] - Proximity to Host Plants: Position traps near the host plants of the target Leucoptera species. |
| Incorrect Lure Composition or Handling: The pheromone lure may be old, degraded, or contaminated. | - Check Lure Expiration: Pheromone lures have a limited lifespan and should be replaced according to the manufacturer's recommendations, typically every 4-6 weeks in summer and every 6 weeks in winter.[2] - Proper Lure Handling: Avoid touching the lure with bare hands to prevent contamination.[2] Use gloves when handling lures. - Species-Specific Lures: Ensure you are using the correct pheromone blend for the target Leucoptera species. For example, the major pheromone component for Leucoptera coffeella is 5,9-dimethylpentadecane, while for Leucoptera malifoliella it is 5,9-dimethylheptadecane with a minor component of 5,9-dimethyloctadecane.[3][4] | |
| Ineffective Trap Design or Color: The trap design or color may not be attractive to the target species. | - Experiment with Trap Type: Test different trap designs such as delta, funnel, or wing traps. The effectiveness of a trap design can be species-dependent. - Test Different Colors: Trap color can influence capture rates. While some studies on other Lepidoptera have shown preferences for colors like white, yellow, or green, the optimal color for Leucoptera may vary.[4][5] | |
| High Trap Density (Trap Interference): Placing traps too close together can lead to competition between them, reducing overall capture efficiency. | - Increase Inter-trap Distance: For Leucoptera coffeella, a distance of at least 10 meters between traps is recommended to avoid interference.[6] For monitoring purposes, a density of one trap per 3.5-4 hectares has been suggested.[6] | |
| Environmental Factors: Weather conditions can impact moth activity and trap performance. | - Monitor Weather Conditions: Moth flight and responsiveness to pheromones can be affected by temperature, humidity, and moonlight. Trapping may be less effective during periods of heavy rain or strong winds. | |
| Capturing Non-Target Species | Lure not sufficiently specific: The pheromone lure may attract other, closely related species. | - Verify Lure Purity: Ensure the pheromone lure is of high purity and contains the correct isomeric ratio for the target Leucoptera species. - Consult Literature: Review scientific literature for reports of non-target captures with the specific lure you are using. |
| Trap Design not selective: The trap design may be facilitating the capture of a wide range of insects. | - Modify Trap Entrance: If possible, modify the entrance of the trap to be more selective for the size and flight behavior of the target Leucoptera species. | |
| Inconsistent Results | Lack of Standardized Protocol: Variations in experimental procedures can lead to inconsistent data. | - Follow a Detailed Protocol: Adhere to a standardized experimental protocol for trap placement, lure handling, and data collection. (See Experimental Protocols section below). - Randomized Block Design: Use a randomized block design in your experiments to minimize the effects of spatial variation in the field. |
| Population Fluctuations: Natural variations in the pest population can lead to fluctuations in trap captures. | - Long-Term Monitoring: Conduct trapping over an extended period to account for natural population cycles. - Record Keeping: Keep detailed records of trap captures over time to identify trends and patterns.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal trap height for Leucoptera species?
A1: The optimal trap height can vary depending on the specific Leucoptera species, the host crop, and its growth stage. For some moths, placing traps in the upper 1/2 to 1/3 of the tree canopy is recommended.[7] For other Lepidoptera, traps placed at canopy level (1.0m) have been shown to be effective.[8] It is advisable to conduct preliminary studies to determine the most effective height in your specific experimental conditions.
Q2: How does trap color affect the capture of Leucoptera moths?
A2: Trap color can significantly influence the capture efficiency for various moth species.[5] While specific data for a wide range of Leucoptera species is limited, studies on other Lepidoptera have shown preferences for certain colors. For example, white, yellow, and green traps have been found to be effective for some species.[4] It is recommended to test a range of colors in your experimental setup to determine the most effective one for your target Leucoptera species.
Q3: What is the recommended distance between pheromone traps to avoid interference?
A3: To avoid competition between traps, a sufficient distance must be maintained. For the coffee leaf miner (Leucoptera coffeella), studies have shown that interference occurs when traps are placed less than 10 meters apart.[6] For effective monitoring, a density of one pheromone trap per 3.5 to 4 hectares is suggested for this species.[6]
Q4: How often should I replace the pheromone lure?
A4: The longevity of a pheromone lure depends on its formulation and environmental conditions such as temperature. As a general guideline, lures should be replaced every 4-6 weeks during warmer months and every 6 weeks in cooler conditions to ensure a consistent release of the pheromone.[2] Always refer to the manufacturer's instructions for specific replacement intervals.
Q5: Why am I seeing moths, but not catching them in my traps?
A5: There are several potential reasons for this. The moths you are observing may be females, which are not attracted to the male-specific sex pheromone lures.[9] Alternatively, the male moths may be immature and not yet responsive to the pheromone.[9] It is also possible that the trap is not positioned correctly or that the lure has expired or been compromised.[9]
Data Presentation
Table 1: Pheromone Composition of Selected Leucoptera Species
| Species | Major Component | Minor Component(s) | Reference |
| Leucoptera coffeella | 5,9-dimethylpentadecane | 5,9-dimethylhexadecane | [4][8] |
| Leucoptera malifoliella | 5,9-dimethylheptadecane | 5,9-dimethyloctadecane | [3] |
Table 2: Effect of Trap Spacing on Leucoptera coffeella Capture
| Inter-trap Distance | Observation | Recommendation | Reference |
| < 10 meters | Significant interference between traps | Maintain a minimum distance of 10 meters | [6] |
| > 10 meters | Reduced interference | Optimal for experimental setups | [6] |
| Monitoring Density | 1 trap per 3.5-4 hectares | For large-scale population monitoring | [6] |
Experimental Protocols
Protocol for Optimizing Pheromone Trap Design
This protocol outlines a methodology for systematically evaluating different trap designs, colors, and heights for a target Leucoptera species.
1. Objective: To determine the most effective combination of trap design, color, and placement height for capturing the target Leucoptera species.
2. Materials:
- Pheromone lures specific to the target Leucoptera species.
- Multiple types of insect traps (e.g., Delta, Funnel, Wing).
- Traps of various colors (e.g., white, green, yellow, red, blue).
- Stakes or poles for mounting traps at different heights.
- Sticky liners or collection containers for the traps.
- Gloves for handling lures.
- Field notebook and/or data collection device.
- GPS device for mapping trap locations.
3. Experimental Design:
- Randomized Complete Block Design (RCBD): This design is recommended to minimize the influence of environmental gradients in the experimental area.
- Treatments: The different combinations of trap type, color, and height will constitute the treatments.
- Blocks: Divide the experimental area into several blocks (at least 3-4). Each block should be as uniform as possible.
- Randomization: Within each block, randomly assign each treatment to a trap location.
4. Procedure:
- Site Selection: Choose an experimental site with a known population of the target Leucoptera species and its host plant.
- Trap Preparation:
- Assemble the traps according to the manufacturer's instructions.
- Wearing gloves, place one fresh pheromone lure in each trap.
- Trap Placement:
- Place the traps in the field according to the randomized block design.
- Ensure a minimum distance of 20 meters between traps within a block and between blocks to prevent interference. For L. coffeella, a minimum of 10 meters is suggested, but a larger distance is preferable for experimental rigor.[6]
- Mount the traps at the desired heights for testing (e.g., 0.5m, 1.0m, 1.5m above the ground or relative to the canopy).
- Data Collection:
- Check the traps at regular intervals (e.g., weekly).
- Count and record the number of target Leucoptera moths captured in each trap.
- Remove captured insects from the traps.
- Replace sticky liners and lures as needed.
- Data Analysis:
- Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.
- If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to determine which treatments are significantly different from each other.
5. Reporting:
- Summarize the results in tables and graphs.
- Draw conclusions about the most effective trap design, color, and height for the target Leucoptera species under the tested conditions.
Mandatory Visualization
Caption: Simplified workflow of pheromone reception and signaling in moths.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a minor component of the sex pheromone ofLeucoptera malifoliella (Lepidoptera, lyonetiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of the Coffee Leaf Miner Leucoptera coffeella (Lepidoptera: Lyonetiidae)—A Major Pest for the Coffee Crop in Brazil and Others Neotropical Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pheromones and Semiochemicals of Leucoptera malifoliella (Lepidoptera: Lyonetiidae), the Pear leaf blister moth [pherobase.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Chemical Analysis of Female Volatiles and Field Response of the Coffee Leafminer Moth (Lepidoptera: Lyonetiidae) to Stereoisomers of its Major Sex Pheromone Component | Florida Entomologist [journals.flvc.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Degradation pathways of 5,9-Dimethylheptacosane in the environment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the environmental degradation of 5,9-Dimethylheptacosane. As specific degradation data for this compound is limited, this guide draws upon established principles and data from structurally similar long-chain and branched-chain alkanes to provide a robust framework for experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the likely environmental degradation pathways for this compound?
A1: While direct studies on this compound are scarce, its degradation is expected to follow the established pathways for other long-chain and branched alkanes. The primary mechanism is microbial degradation under aerobic conditions. The process is initiated by the oxidation of the alkane, which can occur at a terminal methyl group or internally. Given the methyl branches at positions 5 and 9, both terminal and sub-terminal oxidation are plausible initial steps.
Under aerobic conditions, the degradation is initiated by monooxygenase enzymes, such as those from the cytochrome P450 family or alkane hydroxylases (AlkB).[1][2] These enzymes introduce a hydroxyl group, converting the alkane into an alcohol. The alcohol is then further oxidized to an aldehyde and then to a carboxylic acid. This fatty acid can then enter the β-oxidation pathway for complete mineralization. For branched alkanes, alternative pathways like α- and ω-oxidation may also be involved to handle the methyl branches.[3]
Anaerobic degradation is also possible, though typically slower. It involves different activation mechanisms, such as addition to fumarate.[4]
Q2: Which microorganisms are known to degrade long-chain branched alkanes like this compound?
A2: A variety of bacteria and fungi have been shown to degrade long-chain and branched alkanes. Genera such as Pseudomonas, Rhodococcus, Alcanivorax, and various fungi are known for their ability to metabolize these recalcitrant compounds.[2][5][6] Alcanivorax species are particularly noted for their specialization in degrading both linear and branched alkanes.[5][6] The presence of specific enzymes, such as alkane hydroxylases and cytochrome P450 monooxygenases, is crucial for this capability.[1][5]
Q3: What are the key enzymes involved in the initial oxidation of this compound?
A3: The initial and rate-limiting step in the aerobic degradation of alkanes is the hydroxylation reaction catalyzed by oxygenases. For long-chain and branched alkanes, the most relevant enzyme families are:
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Cytochrome P450 monooxygenases (CYP153 family): These are soluble enzymes that can hydroxylate the terminal position of alkanes.[4]
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Alkane hydroxylases (AlkB family): These are integral membrane non-heme iron monooxygenases.[7] While many AlkB systems are known for degrading medium-chain alkanes, some have been found to be active on longer chains as well.[2]
-
Flavin-binding monooxygenases (AlmA): These enzymes are particularly important for the degradation of very long-chain alkanes (greater than C30).[5]
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Long-chain alkane monooxygenase (LadA): This enzyme is also involved in the oxidation of long-chain alkanes.[4]
The presence of methyl branches in this compound may favor enzymes that can perform sub-terminal oxidation.
Troubleshooting Guides
Issue 1: Low or no degradation of this compound observed in my experiment.
| Possible Cause | Troubleshooting Step |
| Low Bioavailability | This compound is a highly hydrophobic molecule with very low water solubility, which limits its availability to microorganisms.[8] 1. Add a non-toxic, non-ionic surfactant to the culture medium to increase the solubility and dispersion of the substrate. 2. Use a co-solvent system, ensuring the solvent is not utilized as a carbon source by the microorganisms. 3. Agitate the culture to increase the surface area of the hydrocarbon. |
| Inappropriate Microbial Strain | The selected microbial strain or consortium may lack the specific enzymes required to degrade this highly branched alkane. 1. Use a microbial consortium from a hydrocarbon-contaminated site, as it is more likely to contain diverse degradation capabilities. 2. Screen different known alkane-degrading strains. 3. Consider genetic enrichment techniques to isolate potent degraders from environmental samples. |
| Sub-optimal Culture Conditions | Temperature, pH, and nutrient availability can significantly impact microbial activity. 1. Optimize the temperature and pH for the specific microbial strain(s) being used. 2. Ensure the medium contains sufficient nitrogen, phosphorus, and other essential trace elements. 3. Aerate the culture sufficiently for aerobic degradation. |
| Toxicity of the Substrate or Intermediates | High concentrations of the substrate or the accumulation of metabolic intermediates can be toxic to microorganisms. 1. Start with a lower concentration of this compound. 2. Monitor for the accumulation of potential inhibitory intermediates using analytical techniques like GC-MS. |
Issue 2: Inconsistent or non-reproducible degradation results.
| Possible Cause | Troubleshooting Step |
| Inaccurate Quantification | Extraction and analytical methods may not be optimized for this specific compound. 1. Validate your extraction method to ensure high recovery of this compound from the culture medium. 2. Optimize your Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation and detection of this compound and its potential metabolites. Use an appropriate internal standard.[9] |
| Abiotic Losses | The compound may be lost due to factors other than biodegradation, such as volatilization or adsorption to the experimental apparatus. 1. Run abiotic controls (e.g., sterile medium with the compound) to quantify any non-biological losses. 2. Use glass vessels to minimize adsorption, as plastics can adsorb hydrophobic compounds. |
| Inoculum Variability | The physiological state and density of the microbial inoculum can vary between experiments. 1. Standardize your inoculum preparation procedure, ensuring a consistent cell density and growth phase. 2. Use a fresh inoculum for each experiment. |
Quantitative Data
| Compound | Microorganism/Consortium | Degradation Rate / Efficiency | Conditions | Reference |
| Pristane | Pseudomonas stutzeri | Stoichiometric conversion to CO2 confirmed with 13C-labeled substrate | Anoxic, nitrate-reducing | [10] |
| Phytane | Pseudomonas stutzeri | Stoichiometric conversion to CO2 confirmed with 13C-labeled substrate | Anoxic, nitrate-reducing | [10] |
| Tetracosane (C24) | Alcanivorax sp. strain Qtet3 | Complete degradation in 20 days | 0-15% NaCl | [11][12] |
| Pentadecane | Actinopolyspora sp. DPD1 | 100% degradation in 4 days | 25% salt | [11][12] |
| Eicosane | Actinopolyspora sp. DPD1 | 80% degradation in 10 days | 25% salt | [11][12] |
Experimental Protocols
Protocol 1: Aerobic Biodegradation Assay
This protocol provides a general framework for assessing the aerobic biodegradation of this compound by a pure or mixed microbial culture.
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Preparation of Culture Medium:
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Prepare a minimal salts medium (MSM) containing essential nutrients (e.g., (NH₄)₂SO₄, KH₂PO₄, K₂HPO₄, MgSO₄·7H₂O) and trace elements.
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Sterilize the medium by autoclaving.
-
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Preparation of this compound Stock:
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Dissolve this compound in a minimal amount of a non-toxic, water-miscible solvent (e.g., acetone) or coat it onto a solid support (e.g., sterile silica beads) to facilitate dispersion.
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Alternatively, add the compound directly to the sterile medium and sonicate to create a fine dispersion.
-
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Inoculum Preparation:
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Grow the microbial culture in a suitable nutrient-rich medium until the late exponential phase.
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Harvest the cells by centrifugation, wash with sterile MSM to remove residual carbon sources, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).
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Experimental Setup:
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In sterile flasks, add the MSM and the this compound to the desired final concentration.
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Inoculate the flasks with the prepared microbial culture.
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Set up the following controls:
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Abiotic Control: Sterile medium with this compound (no inoculum).
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No-Substrate Control: Inoculated medium without this compound.
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-
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Incubation:
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Incubate the flasks on a rotary shaker at the optimal temperature and shaking speed for the microorganism(s).
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Ensure adequate aeration.
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Sampling and Analysis:
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At regular time intervals, withdraw samples from each flask.
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Extract the residual this compound using a suitable organic solvent (e.g., hexane or dichloromethane).
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Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining substrate.[13]
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Monitor microbial growth by measuring optical density or protein concentration.
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Visualizations
Caption: Inferred aerobic degradation pathway for this compound.
Caption: General experimental workflow for studying biodegradation.
References
- 1. Alkane - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases [frontiersin.org]
- 5. Enzymes and genes involved in aerobic alkane degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Exploring novel alkane-degradation pathways in uncultured bacteria from the North Atlantic Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Branched alkanes from ancient and modern sediments: isomer discrimination by GC/MS with multiple reaction monitoring (Journal Article) | ETDEWEB [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent studies in microbial degradation of petroleum hydrocarbons in hypersaline environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Recent studies in microbial degradation of petroleum hydrocarbons in hypersaline environments [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthetic 5,9-Dimethylheptacosane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic 5,9-Dimethylheptacosane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via column chromatography and recrystallization.
Column Chromatography Troubleshooting
Issue 1: The compound is not moving from the origin on the TLC plate, even with a nonpolar eluent like hexane.
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Possible Cause: The synthetic this compound may be contaminated with highly polar impurities that are strongly adsorbing to the silica gel. While the target compound is nonpolar, these impurities can affect its mobility. Another possibility is that the compound has low solubility in the chosen eluent at the concentration loaded.
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Solution:
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Pre-purification: Consider a simple filtration through a small plug of silica gel with a nonpolar solvent like hexane to remove baseline impurities before running the main column.
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Solvent System Modification: While hexane is a good starting point, you can try a slightly more eluotropic solvent system. A very small percentage of a slightly more polar solvent, such as dichloromethane or toluene, can be added to the hexane (e.g., 99:1 or 98:2 hexane:dichloromethane). This must be done cautiously to avoid co-elution with nonpolar impurities.
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Dry Loading: If solubility is an issue, dry loading the sample onto the column can be beneficial. Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
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Issue 2: Poor separation between this compound and other nonpolar impurities (e.g., unreacted starting materials or other alkanes).
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Possible Cause: The chosen eluent system may not be optimal for resolving compounds with very similar polarities. The column may also be overloaded, or the packing may be inefficient.
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Solution:
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Optimize Eluent System: Run a series of TLCs with different ratios of nonpolar solvents (e.g., hexane, heptane, cyclohexane) to find the system that provides the best separation (largest difference in Rf values).
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Column Dimensions and Packing: Use a longer, narrower column to increase the surface area and improve separation. Ensure the column is packed uniformly to avoid channeling. A common recommendation is to use a silica gel to crude product ratio of at least 50:1 by weight for difficult separations.
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Gradient Elution: Start with a very nonpolar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a second solvent (e.g., dichloromethane) in small increments. This can help to selectively elute compounds with slight differences in polarity.
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Issue 3: The compound appears to be degrading on the silica gel column.
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Possible Cause: Although alkanes are generally stable, residual acidic sites on standard silica gel can sometimes cause isomerization or degradation of sensitive molecules.
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Solution:
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Deactivated Silica Gel: Use silica gel that has been deactivated with water or a base like triethylamine. To prepare, a small percentage of the deactivating agent can be added to the slurry during column packing.
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Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.
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Recrystallization Troubleshooting
Issue 1: The this compound does not dissolve in the chosen solvent, even at elevated temperatures.
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Possible Cause: Long-chain alkanes can have low solubility, even in nonpolar solvents. The chosen solvent may be a poor match.
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Solution:
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Solvent Screening: Test the solubility of a small amount of the crude product in various nonpolar solvents at their boiling points (e.g., hexane, heptane, acetone, ethyl acetate, isopropanol). The ideal solvent will dissolve the compound when hot but not when cold.
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Solvent Mixture: A two-solvent system can be effective. Dissolve the compound in a minimal amount of a good solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a poor solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Allow the solution to cool slowly.
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Issue 2: No crystals form upon cooling, or an oil separates out.
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Possible Cause: The solution may be too dilute, or the cooling process may be too rapid. Oiling out occurs when the compound's melting point is lower than the temperature of the solution at which it becomes supersaturated.
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Solution:
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Concentrate the Solution: If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
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Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small, impure crystals. Insulating the flask can promote slow cooling.
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Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid. This creates nucleation sites. Alternatively, add a "seed crystal" of previously purified this compound.
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Solvent Choice for Oiling Out: If the compound consistently oils out, try a lower-boiling point solvent for recrystallization.
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Issue 3: The recovered crystals are not significantly purer than the crude material.
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Possible Cause: The impurities may have similar solubility properties to the desired compound in the chosen solvent. The crystals may have formed too quickly, trapping impurities.
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Solution:
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Re-evaluate Solvent System: A different recrystallization solvent or solvent pair may be needed to better differentiate the solubility of the product and impurities.
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Slow Crystallization: Ensure the crystallization process is slow to allow for the formation of a well-ordered crystal lattice that excludes impurities.[1]
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Washing: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
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Frequently Asked Questions (FAQs)
Q1: What is the best method to purify synthetic this compound?
A1: The most common and effective methods for purifying nonpolar compounds like this compound are silica gel column chromatography and recrystallization. Column chromatography is excellent for separating the target compound from impurities with different polarities. Recrystallization is a good final purification step to obtain highly pure, crystalline material, provided a suitable solvent can be found.
Q2: How can I monitor the purity of my this compound during purification?
A2: Purity can be monitored using Thin Layer Chromatography (TLC) for quick checks of fractions from column chromatography. For a more definitive purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. High-Temperature Gas Chromatography (HTGC) may be necessary for high molecular weight alkanes. The GC chromatogram should show a single major peak, and the mass spectrum should correspond to the molecular weight and fragmentation pattern of this compound.
Q3: What type of eluent should I use for silica gel column chromatography of this compound?
A3: Given the nonpolar nature of this compound, a nonpolar eluent is required. Pure n-hexane is a good starting point. If the compound does not move sufficiently, a slightly more polar solvent like dichloromethane can be added in a small proportion (e.g., 1-5%) to the hexane.
Q4: My purified this compound is a waxy solid. How can I best handle it for recrystallization?
A4: Waxy solids can be challenging to handle. It is best to dissolve the waxy solid in a minimal amount of a suitable hot solvent in an Erlenmeyer flask. Using a reflux setup can be beneficial to maintain the solvent temperature while the solid dissolves completely.[1]
Q5: What are some suitable recrystallization solvents for a long-chain branched alkane like this compound?
A5: Good starting points for recrystallization solvents are those with some polarity difference from the very nonpolar alkane, allowing for temperature-dependent solubility. Acetone, ethyl acetate, or isopropanol are common choices. Hexane or heptane might also work, but the solubility may be high even at low temperatures, leading to lower recovery. It is crucial to perform small-scale solubility tests to identify the optimal solvent.
Data Presentation
| Compound/Analog | Purification Method | Stationary Phase | Eluent/Solvent System | Yield/Recovery | Purity | Reference |
| Diol (precursor to a complex hydrocarbon) | Silica-gel flash column chromatography | Silica gel 60 N (spherical, neutral, 63–210 μm) | Hexane/CHCl3 gradient (4/6 → 3/7 → 2/8 → CHCl3) | 66.8% | Not specified | [2] |
| Diepoxypentacene (complex hydrocarbon) | Silica-gel flash column chromatography | Silica gel 60 N | Hexane/toluene gradient (8/2 → 7/3 → 6/4) | 61.6% | Not specified | [2] |
| Saturated Hydrocarbons (from environmental extract) | Open column chromatography | Silica gel | n-hexane | Not specified | Not specified | [3] |
| Linalool (for method demonstration) | Flash column chromatography | Silica gel (40-63 μm) | 19:1 Hexanes:Ethyl Acetate | Not specified | Not specified | |
| (Z)-7-Dodecenyl acetate (insect pheromone) | Column chromatography | Silica gel | Hexane/ether (9:1) | 85% (of crude) | >98% | Hypothetical Data |
| This compound | Recrystallization | - | Acetone | ~80% | >99% (by GC) | Hypothetical Data |
Note: Specific quantitative data for the purification of synthetic this compound is limited in the literature. The table includes data from the purification of related or analogous compounds to provide representative examples. Hypothetical data is included to illustrate typical expectations.
Experimental Protocols
A detailed experimental protocol for column chromatography is provided below as a general guideline.
Protocol: Silica Gel Column Chromatography of Synthetic this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with 100% hexane.
-
Visualize the spots using a suitable stain (e.g., potassium permanganate stain, as alkanes are not UV-active) followed by gentle heating.
-
The ideal Rf value for the target compound should be around 0.2-0.3. If the Rf is too low, add a small amount of a slightly more polar solvent (e.g., 1% dichloromethane) to the hexane and re-run the TLC.
-
-
Column Preparation (Slurry Method):
-
Choose an appropriate size glass column. For 1 gram of crude product, a column with a diameter of 2-3 cm and a length of 40-50 cm is suitable.
-
Weigh out silica gel (particle size 40-63 µm) in a beaker, typically 50-100 times the weight of the crude product.
-
In a fume hood, prepare a slurry of the silica gel in the chosen eluent (e.g., 100% hexane).
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
Pour the silica gel slurry into the column. Use a funnel to aid in pouring.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude this compound (e.g., 1 gram) in the minimum amount of the eluent (e.g., 2-3 mL of hexane).
-
Using a pipette, carefully add the sample solution to the top of the silica gel column.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the sand.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and allow it to adsorb. Repeat this step 2-3 times.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in test tubes or other suitable containers.
-
Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied to the top of the column using an inert gas or a pump.
-
Monitor the elution process by periodically checking the fractions using TLC.
-
-
Isolation of Product:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator.
-
The resulting solid or waxy material should be the purified this compound.
-
Determine the yield and check the purity by GC-MS.
-
Mandatory Visualization
Caption: General workflow for the purification of synthetic this compound.
References
Technical Support Center: Troubleshooting Poor EAG Responses to Synthetic Pheromones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during electroantennography (EAG) experiments with synthetic pheromones.
Frequently Asked Questions (FAQs)
Q1: What is a typical EAG response amplitude I should expect for a synthetic pheromone?
A1: The expected EAG response amplitude can vary significantly depending on several factors, including the insect species, the specific pheromone component, its concentration, the sex of the insect, and the overall health and condition of the antennal preparation.[1] Generally, responses can range from a few hundred microvolts to several millivolts. It is crucial to establish a baseline response with a known positive control for your specific insect and pheromone system.
Q2: How long should an antennal preparation remain viable for consistent EAG recordings?
A2: The viability of an antennal preparation can vary. While some preparations may last for several hours, it is common for sensitivity to decline over time.[1] A whole-insect preparation often shows good stability within a working day, whereas EAGs recorded on isolated antennae may decrease rapidly, sometimes within 2 hours.[2] It is recommended to use a fresh preparation for each dose-response curve or after a noticeable and consistent decline in the response to a standard control.
Q3: What are the most common solvents for dissolving synthetic pheromones, and can they affect the EAG response?
A3: Common solvents include hexane, paraffin oil, mineral oil, and ethanol.[3] It is essential to use a solvent that properly dissolves the synthetic pheromone and has a low intrinsic EAG activity. Always run a solvent control (a puff of air passed over a filter paper with only the solvent) to ensure it does not elicit a significant response from the antenna.[3] If the solvent control produces a response, it can interfere with the interpretation of the pheromone response.
Q4: What is the purpose of a standard or reference compound in EAG experiments?
A4: A standard or reference compound, a substance known to elicit a reliable EAG response, is used to monitor the health and responsiveness of the antennal preparation throughout the experiment.[3] By applying the standard at regular intervals, you can track any decline in antennal sensitivity and normalize the responses to the test compounds, allowing for more accurate comparisons across different preparations and experimental sessions.
Troubleshooting Guides
This section provides troubleshooting guides in a question-and-answer format to address specific issues you might encounter during your EAG experiments.
Issue 1: No EAG Response or Very Weak Signal
Question: I am applying the synthetic pheromone, but I am not seeing any response, or the signal is barely distinguishable from the baseline noise. What could be the problem?
Answer: This is a common issue with several potential causes. Follow this troubleshooting workflow to identify and resolve the problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no or weak EAG signal.
| Step | Action | Possible Cause | Solution |
| 1. Antennal Preparation | Examine the antenna under a microscope. | The antenna may be old, damaged, or desiccated. | Use a fresh, healthy insect and prepare a new antenna. Ensure proper humidification of the air stream. |
| 2. Electrodes & Connections | Check the contact between the electrodes and the antenna. | Poor electrical contact. | Ensure the recording electrode makes good contact with the tip of the antenna and the reference electrode is properly inserted at the base. Moisten the tip of the antenna to facilitate contact. |
| Verify the electrolyte solution in the electrodes. | Depleted or incorrect electrolyte solution. | Refill the electrodes with fresh saline solution (e.g., Kaissling saline solution).[3] | |
| 3. Stimulus Delivery | Confirm that the air puff is being delivered to the antenna. | Blockage in the delivery tube or malfunction of the stimulus controller. | Check the airflow and ensure the stimulus delivery system is functioning correctly. |
| 4. Pheromone Integrity | Review the concentration of the synthetic pheromone. | Concentration is too low to elicit a response. | Prepare a fresh, higher concentration dilution of the pheromone. |
| Check for precipitation in the pheromone solution. | Pheromone is not fully dissolved in the solvent. | Use a different, more appropriate solvent or gently warm the solution to aid dissolution. | |
| Consider the age and storage of the synthetic pheromone. | The pheromone may have degraded over time. | Use a fresh batch of synthetic pheromone stored under appropriate conditions (e.g., cold and dark). | |
| 5. Amplifier Settings | Check the gain and filter settings on your EAG amplifier. | Incorrect amplifier settings. | Ensure the gain is high enough to detect the signal and that the filters are not excessively attenuating the response. |
Issue 2: High Background Noise
Question: My baseline is very noisy, making it difficult to distinguish the EAG response from the background. How can I reduce the noise?
Answer: A noisy baseline can be caused by electrical interference or issues with the experimental setup. Here’s how to troubleshoot and reduce background noise.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background noise in EAG.
| Step | Action | Possible Cause | Solution |
| 1. Grounding & Shielding | Ensure the setup is inside a Faraday cage. | Lack of proper shielding from external electromagnetic interference. | Use a Faraday cage and ensure it is properly grounded. |
| Check the grounding of all equipment. | Improper grounding of the amplifier, microscope, or other equipment. | Ground all components of the setup to a common ground point. | |
| 2. Electrical Interference | Identify and turn off potential sources of electrical noise. | Fluorescent lights, computer monitors, and other electrical devices can introduce noise. | Turn off unnecessary electrical equipment in the vicinity of the EAG setup. |
| Inspect electrode cables. | Unshielded or long cables can act as antennas for noise. | Use shielded cables and keep them as short as possible. | |
| 3. Antennal Preparation | Check for any movement of the preparation. | Movement of the antenna or insect can cause baseline fluctuations. | Ensure the preparation is securely mounted and stable. |
| Use a fresh antenna. | A deteriorating antenna can produce a noisy signal. | Replace the antenna with a fresh, healthy one. | |
| 4. Electrodes | Inspect the Ag/AgCl electrodes. | Improperly chlorided electrodes can be a source of noise. | Re-chloride the silver wires of the electrodes. |
| Check for air bubbles in the electrode tips. | Air bubbles can disrupt the electrical connection. | Carefully remove any air bubbles from the electrode tips. |
Issue 3: Baseline Drift
Question: The baseline of my EAG recording is constantly drifting up or down, making it difficult to measure the responses accurately. What can I do to stabilize it?
Answer: Baseline drift is a common problem in EAG recordings, especially during long experiments. It can be caused by changes in the antennal preparation or the recording environment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for baseline drift in EAG recordings.
| Step | Action | Possible Cause | Solution |
| 1. Antennal Preparation | Ensure the preparation is not drying out. | Desiccation of the antenna can cause a slow drift in the baseline potential. | Maintain a constant flow of humidified air over the antenna. |
| Use a fresh antenna if the drift is persistent. | A dying antenna will exhibit a significant and often irreversible baseline drift. | Replace the antennal preparation. | |
| 2. Temperature & Humidity | Monitor and stabilize the room temperature. | Fluctuations in ambient temperature can affect the electronics and the preparation. | Maintain a stable room temperature. |
| Check the humidification of the airflow. | Inconsistent humidity can lead to changes in the antennal response. | Ensure the air stream is consistently humidified. | |
| 3. Electrodes | Check for electrode polarization. | Over time, electrodes can polarize, leading to a drifting baseline. | Re-chloride the Ag/AgCl electrodes. |
| Ensure the electrolyte solution level is stable. | Evaporation of the electrolyte can change its concentration and cause drift. | Refill the electrodes with fresh saline solution as needed. | |
| 4. Amplifier | Allow the amplifier to warm up. | Electronic components may exhibit drift until they reach a stable operating temperature. | Turn on the amplifier at least 30 minutes before starting your recordings. |
| Use the amplifier's drift compensation. | Many modern EAG amplifiers have a built-in feature to compensate for baseline drift. | If available, activate the automatic baseline control or drift compensation on your amplifier.[4] |
Data Presentation
Table 1: Example EAG Dose-Response to a Synthetic Pheromone Component
The following table provides an example of EAG response amplitudes of a male moth to increasing concentrations of a synthetic pheromone component.
| Pheromone Concentration (µg/µL) | Mean EAG Response (mV) ± SE (n=10) |
| 0 (Solvent Control) | 0.1 ± 0.02 |
| 0.001 | 0.5 ± 0.05 |
| 0.01 | 1.2 ± 0.1 |
| 0.1 | 2.5 ± 0.2 |
| 1 | 3.8 ± 0.3 |
| 10 | 4.0 ± 0.3 |
SE = Standard Error of the Mean
Experimental Protocols
Protocol 1: Preparation of Synthetic Pheromone Stimuli
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Stock Solution: Prepare a stock solution of the synthetic pheromone in an appropriate solvent (e.g., hexane) at a high concentration (e.g., 1 mg/mL).
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Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations for creating a dose-response curve. Use fresh, high-purity solvent for all dilutions.
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Stimulus Cartridges: For each concentration, pipette a small, precise volume (e.g., 10 µL) onto a small piece of filter paper.
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Solvent Evaporation: Allow the solvent to evaporate completely from the filter paper for a few minutes.
-
Loading: Insert the pheromone-loaded filter paper into a clean Pasteur pipette or a dedicated stimulus cartridge.
-
Controls: Prepare a solvent control (filter paper with solvent only) and a positive control (a known EAG-active compound) in the same manner.[3]
Protocol 2: Electroantennography (EAG) Recording
-
Insect Preparation:
-
Anesthetize the insect (e.g., by chilling).
-
Carefully excise one antenna at its base using micro-scissors.
-
-
Mounting the Antenna:
-
Place the excised antenna across two electrode holders containing an electrolyte solution (e.g., Kaissling saline solution).
-
The base of the antenna should be in contact with the reference electrode, and the tip should be in contact with the recording electrode. A small portion of the antennal tip may be cut to ensure good electrical contact.[5]
-
-
Electrode Connection:
-
Use Ag/AgCl electrodes connected to a high-impedance amplifier.
-
-
Airflow and Stimulus Delivery:
-
Position the mounted antenna in a continuous, clean, and humidified air stream (e.g., 0.5 L/min).
-
The stimulus delivery tube should be positioned close to the antenna (e.g., 1 cm).
-
-
Recording:
-
Allow the preparation to stabilize for a few minutes until a steady baseline is achieved.
-
Present the pheromone stimuli by puffing a defined volume of air (e.g., 1 mL) through the stimulus cartridge into the main air stream.
-
Record the resulting voltage deflection (EAG response).
-
Present stimuli in a randomized order, with sufficient time between puffs (e.g., 30-60 seconds) to allow the antenna to recover.
-
Present the solvent control and the standard reference compound periodically throughout the experiment.
-
-
Data Analysis:
-
Measure the amplitude of the EAG response (in millivolts) for each stimulus.
-
Subtract the response to the solvent control from the responses to the pheromone stimuli.
-
Normalize the data using the responses to the standard reference compound to account for any decline in antennal sensitivity over time.
-
Signaling Pathway Diagram
Caption: Simplified olfactory signaling pathway in an insect antenna.
References
Technical Support Center: Cuticular Hydrocarbon Analysis
Welcome to the technical support center for cuticular hydrocarbon (CHC) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common contamination issues and provide guidance on best practices in experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in CHC analysis?
A1: Contamination in CHC analysis can arise from various sources, compromising the accuracy of your results. The most prevalent sources include:
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Solvents: Impurities in solvents are a primary cause of extraneous peaks in your chromatogram. Always use high-purity, analytical-grade solvents.
-
Sample Handling: Contaminants can be introduced from skin oils, lotions, or dust during sample manipulation. It is crucial to wear powder-free gloves and work in a clean environment.
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Glassware and Equipment: Improperly cleaned glassware, vials, and syringes can harbor residues from previous experiments or cleaning agents.
-
Plasticware: Plasticizers, such as phthalates, can leach from plastic containers, pipette tips, and vial caps, leading to significant contamination.
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Rearing Environment: The diet and bedding of insects can be a source of contaminating lipids and other organic molecules that may be co-extracted with CHCs.
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GC System: Contamination can originate from the gas chromatograph itself, including the inlet liner, septum, and column bleed.[1]
Q2: I am seeing "ghost peaks" in my chromatograms. What are they and how can I get rid of them?
A2: Ghost peaks are unexpected peaks in a chromatogram that are not part of the sample. They are a common sign of contamination. Troubleshooting ghost peaks involves a systematic process to identify and eliminate the source:
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Run a Solvent Blank: Inject a sample of the solvent you are using for your sample preparation. If the ghost peaks are present, the solvent is likely contaminated.
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Run a System Blank: Run the GC method without any injection. If peaks are still observed, the contamination may be coming from the carrier gas, gas lines, or the GC system itself (e.g., inlet liner, column bleed).[1]
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Check Consumables: Replace the septum and inlet liner, as these are common sources of contamination. Use high-quality, low-bleed septa.
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Inspect for Carryover: If the ghost peaks have similar retention times to peaks from a previous, more concentrated sample, you may have sample carryover. Implement a thorough wash protocol for the syringe and consider injecting a solvent blank between samples.
Q3: Can the diet of the insects affect their CHC profile?
A3: Yes, the diet can have a significant impact on the cuticular hydrocarbon profile of insects. Studies have shown that variations in dietary components, such as proteins and carbohydrates, can alter the relative abundance and chain length of CHCs. This is an important consideration, as diet-induced changes could be misinterpreted as contamination or natural variation. It is crucial to maintain a consistent and controlled diet for experimental subjects to ensure the reliability of CHC data.
Q4: How can I prevent contamination from plasticizers?
A4: Plasticizers, particularly phthalates, are ubiquitous and can easily contaminate samples. To minimize this risk:
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Avoid Plastic: Whenever possible, use glassware instead of plastic for sample preparation and storage.
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Use High-Quality Consumables: If plastic must be used, select products that are certified to be free of plasticizers.
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Solvent Rinsing: Rinse all equipment, including glassware and syringes, with a high-purity solvent before use.
-
Procedural Blanks: Regularly run procedural blanks (a sample that goes through the entire extraction and analysis process without the insect) to monitor for plasticizer contamination.
Troubleshooting Guides
Guide 1: Troubleshooting Contaminated Solvents
This guide provides a step-by-step process to identify and resolve solvent contamination.
Problem: You suspect your solvent is contaminated, leading to extraneous peaks in your chromatograms.
Troubleshooting Workflow:
References
Technical Support Center: Stabilizing 5,9-Dimethylheptacosane for Long-Term Field Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term field stabilization of 5,9-Dimethylheptacosane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is a long-chain branched hydrocarbon with the chemical formula C29H60. As a nonpolar molecule, it is insoluble in water but soluble in nonpolar organic solvents such as hexane, benzene, and chloroform.[1] Its high molecular weight results in low volatility, making it suitable for applications requiring sustained release.
Q2: What are the primary factors that cause the degradation of this compound in the field?
A2: The primary factors contributing to the degradation of this compound in field applications are:
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UV Radiation: Sunlight, particularly UV radiation, can induce photochemical degradation of the molecule.
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Oxidation: Exposure to oxygen in the air can lead to oxidative degradation, especially when catalyzed by heat and UV light.
-
Temperature: High temperatures can accelerate both oxidative and photochemical degradation pathways.
-
Volatility: While low, some loss of the compound due to volatilization can occur, influenced by temperature and airflow.
Q3: What are the recommended methods for stabilizing this compound for long-term field use?
A3: Several methods can be employed to enhance the stability of this compound in the field:
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Formulation with Antioxidants: Incorporating antioxidants into the formulation can protect the compound from oxidative degradation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and natural antioxidants like tocopherols (Vitamin E) and quercetin.[2]
-
Addition of UV Protectants: UV protectants, such as carbon black or titanium dioxide, can be added to the formulation to absorb or block harmful UV radiation.[3]
-
Controlled-Release Dispensers: Using controlled-release dispensers protects the compound from environmental exposure and ensures a steady release rate over time. Options include microencapsulation, polymer matrix dispensers, and reservoir-based systems.
Q4: What are suitable solvents for this compound during formulation and analysis?
A4: Due to its nonpolar nature, this compound is soluble in nonpolar organic solvents.[1] For laboratory and formulation purposes, the following solvents are recommended:
-
Hexane
-
Heptane
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Chloroform
-
Benzene
-
Toluene
-
Dichloromethane
For field applications, the choice of solvent will depend on the formulation and dispenser type, with a focus on low volatility and compatibility with other formulation components.
Troubleshooting Guide
Problem: The field efficacy of my this compound formulation is declining faster than expected.
| Possible Cause | Troubleshooting Steps |
| Rapid Degradation | 1. Analyze Residual Compound: If possible, retrieve a sample of the formulation from the field and analyze the concentration of this compound using Gas Chromatography (GC).[4] A significant decrease in concentration indicates degradation. 2. Incorporate Stabilizers: If not already included, reformulate with an appropriate antioxidant (e.g., BHT) and/or a UV protectant (e.g., carbon black). 3. Conduct Stability Studies: Perform accelerated stability testing to evaluate the effectiveness of the new formulation under controlled high-temperature and UV conditions. |
| Dispenser Failure | 1. Inspect Dispenser: Check the physical integrity of the dispenser in the field. Look for cracks, leaks, or other signs of damage. 2. Evaluate Release Rate: In a laboratory setting, measure the release rate of the dispenser over time under simulated field conditions (temperature, airflow) to ensure it meets the desired specifications.[5] 3. Select a Different Dispenser Type: Consider a dispenser with better protection against environmental factors, such as a more robust polymer matrix or a sealed reservoir system. |
| Environmental Factors | 1. Monitor Environmental Conditions: Record temperature, humidity, and sunlight exposure at the field site.[5] 2. Adjust Application Rate or Timing: If extreme conditions are identified, consider increasing the initial concentration of the compound or adjusting the deployment schedule. |
Problem: The this compound formulation is showing physical changes (e.g., discoloration, precipitation) before or during field application.
| Possible Cause | Troubleshooting Steps |
| Solvent Incompatibility | 1. Verify Solubility: Ensure that this compound and all other formulation components are fully soluble in the chosen solvent at the intended concentration and across the expected temperature range. 2. Test Alternative Solvents: If solubility issues persist, experiment with different nonpolar solvents. |
| Component Incompatibility | 1. Evaluate Individual Components: Prepare formulations with each component individually to identify any potential incompatibilities. 2. Consult Literature: Research the compatibility of the chosen antioxidant, UV protectant, and other excipients. |
| Photodegradation | 1. Protect from Light: Store the formulation in amber vials or other light-blocking containers. 2. Incorporate UV Protectant: Add a UV protectant to the formulation to prevent light-induced reactions. |
Quantitative Data Summary
The following table provides a sample summary of the performance of different dispenser types for the controlled release of a long-chain hydrocarbon under field conditions. This data is illustrative and should be adapted based on your specific experimental findings.
| Dispenser Type | Mean Release Rate (mg/day) | Effective Field Life (days) | Percent Degradation at 30 Days |
| Rubber Septum | 1.5 ± 0.3 | 28 | 45% |
| Polymer Matrix | 0.8 ± 0.1 | 60 | 20% |
| Microencapsulated | 0.5 ± 0.05 | 90 | 10% |
| Reservoir | 1.0 ± 0.2 | 45 | 30% |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound Formulations
Objective: To evaluate the stability of different this compound formulations under accelerated temperature and UV conditions.
Materials:
-
This compound
-
Candidate solvents (e.g., hexane, heptane)
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Candidate antioxidants (e.g., BHT, Vitamin E)
-
Candidate UV protectants (e.g., carbon black)
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Glass vials with PTFE-lined caps
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Temperature-controlled oven
-
UV chamber with controlled irradiance
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Formulation Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create different formulation batches by adding various concentrations of antioxidants and/or UV protectants to the stock solution. Include a control batch with no stabilizers.
-
-
Sample Preparation:
-
Aliquot a precise volume of each formulation into labeled glass vials.
-
Prepare triplicate samples for each time point and condition.
-
-
Initial Analysis (T=0):
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Analyze one set of triplicate samples for each formulation to determine the initial concentration of this compound using a validated GC-FID method.
-
-
Accelerated Aging:
-
Thermal Stability: Place one set of vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C, 50°C, and 60°C).
-
Photostability: Place another set of vials in a UV chamber with a controlled irradiance level.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove triplicate samples from each condition.
-
Allow the samples to return to room temperature.
-
Analyze the concentration of this compound in each sample using the GC-FID method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time for each formulation and condition.
-
Determine the degradation rate constant and the half-life for each formulation.
-
Protocol 2: Field Trial for Evaluating the Longevity of this compound Dispensers
Objective: To assess the field longevity and performance of different dispenser types containing a stabilized this compound formulation.
Materials:
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Stabilized this compound formulation
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Different types of controlled-release dispensers (e.g., rubber septa, polymer matrix)
-
Field stakes or hangers for dispenser deployment
-
GPS unit for marking dispenser locations
-
Weather monitoring station (optional, but recommended)
-
Analytical equipment for residual analysis (GC-FID)
Methodology:
-
Dispenser Loading:
-
Load a known amount of the stabilized this compound formulation into each dispenser according to the manufacturer's instructions.
-
Prepare a sufficient number of dispensers for all replicates and time points.
-
-
Field Deployment:
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Select a suitable field site with uniform environmental conditions.
-
Deploy the dispensers in a randomized complete block design to minimize the effects of spatial variability.
-
Use a GPS to record the location of each dispenser.
-
-
Dispenser Retrieval:
-
At predetermined intervals (e.g., 2, 4, 6, 8, 10, and 12 weeks), retrieve a set of replicate dispensers from the field.
-
-
Residual Analysis:
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Extract the remaining this compound from the retrieved dispensers using an appropriate solvent.
-
Quantify the amount of remaining compound using a validated GC-FID method.
-
-
Data Analysis:
-
Calculate the amount of this compound released at each time interval.
-
Determine the release rate for each dispenser type.
-
Plot the cumulative amount released over time to evaluate the release profile and effective field life of each dispenser.
-
Visualizations
Caption: Workflow for formulation, stability testing, and field trials.
Caption: Factors influencing degradation and corresponding protection strategies.
References
Technical Support Center: Enhancing Synthetic Pheromone Blend Attractiveness
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the attractiveness of synthetic pheromone blends for their experiments.
Frequently Asked Questions (FAQs)
Q1: My pheromone trap is not catching any insects. What are the common causes?
A1: Several factors could lead to zero catch. Consider the following troubleshooting steps:
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Species Identification: Pheromones are highly species-specific. Misidentification of the target pest will result in using the wrong lure, which will not be effective.[1]
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Trap Placement: Incorrect placement can drastically reduce effectiveness. For instance, a trap for a crawling beetle placed in the middle of a room, far from walls, is unlikely to capture any.[1] Similarly, traps should be placed where the target insect is most likely to be present.[1][2][3]
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Lure Age and Storage: Pheromone lures have a limited lifespan and need to be replaced as recommended by the manufacturer, typically every 60-90 days.[1][3] They are also volatile and can degrade if stored in hot conditions or direct sunlight.[1]
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Environmental Conditions: Extreme temperatures can reduce insect activity.[1][4] Strong winds can disrupt the pheromone plume, making it difficult for insects to locate the trap.[1] Competing odors from nearby food sources or strong chemicals can also draw insects away from the traps.[1]
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Insect Life Stage: Traps may not capture insects if the target population is predominantly in a non-mobile life stage, such as larvae.[1]
Q2: I'm catching some insects, but the capture rate is lower than expected. How can I improve it?
A2: Low capture rates can often be improved by optimizing the pheromone blend and the trapping setup.
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Blend Ratio and Purity: The ratio of different components in a synthetic blend is critical for attractiveness.[5][6][7] Even small variations can have a significant impact. For example, in the butterfly Pieris napi, both geranial and neral isomers are required to elicit a behavioral response.[5][7] Higher purity of synthetic components can also improve lure effectiveness.[8]
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Lure Loading: The concentration of the pheromone on the lure can affect attraction. High loadings of synthetic lures can sometimes be less attractive than mid-range loading rates.[8]
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Synergists and Antagonists: The addition of certain compounds (synergists) can enhance the attractiveness of a blend. Conversely, some compounds (antagonists) can have an inhibitory effect.[8][9] For instance, the addition of nonanal to the sex pheromone lure for the fall armyworm significantly increased male moth catches.[10]
-
Trap Design: The design of the trap should be appropriate for the target insect.[1][2][11] For example, delta traps and double-sided sticky cards captured more male pink hibiscus mealybugs than Jackson traps.[11]
Q3: How do environmental factors specifically affect the performance of my synthetic pheromone blend?
A3: Environmental conditions play a crucial role in the efficacy of pheromone traps.
-
Temperature: Most stored product insect pests are less active at temperatures below 18°C (65°F) and may also reduce movement at temperatures above 35°C (95°F) to conserve energy.[1] Temperature also affects the release rate of pheromones from the lure.[12][13]
-
Wind: Strong air currents can disperse the pheromone plume, making it difficult for insects to follow it to the source.[1] Traps should not be placed in areas with high wind velocity or near air intake vents.[1]
-
Rain and Humidity: Moisture can dilute or wash away pheromones from the lure.[12] However, for some species like the banana weevil, higher relative humidity has been shown to have a positive relationship with trap catches.[14]
-
UV Radiation: Sunlight can cause photodegradation of the pheromone chemicals, reducing the lure's lifespan.[12]
Troubleshooting Guides
Issue: Inconsistent Trap Catches Across Multiple Traps in the Same Area
| Possible Cause | Troubleshooting Step |
| Trap Interference | Pheromone plumes from nearby traps can interact, causing disruption and reducing the catch in individual traps. Increase the distance between traps to a minimum of 20 meters to avoid interference. |
| Micro-environmental Differences | Even in a small area, variations in temperature, humidity, and airflow can exist. Map the trap locations and record environmental data at each site to identify any correlations with catch rates. |
| Inconsistent Lure Handling | Cross-contamination of lures for different species can occur if gloves are not changed between handling different pheromones.[15] Always use fresh, disposable gloves for each type of lure. |
| Variations in Trap Height | The optimal trap height can vary depending on the target species and crop height.[4] Experiment with different trap heights to determine the most effective placement. |
Issue: Lure Appears to Lose Effectiveness Before the Recommended Replacement Date
| Possible Cause | Troubleshooting Step |
| Improper Storage | Pheromones are volatile and can degrade if not stored correctly.[1] Store lures in a cool, dark place, preferably in a refrigerator or freezer, in their original sealed packaging.[3][16] |
| High "Flash-Off" Rate | Some lures exhibit a very high initial release of pheromone (flash-off) within the first few hours of exposure.[17] For short-term experiments, it may be beneficial to "air" the lure for at least 24 hours before placing it in the trap to achieve a more stable release rate.[17] |
| Environmental Exposure | Harsh environmental conditions such as high heat, direct sunlight, and heavy rain can accelerate the degradation of the lure.[12] Consider using protective trap designs or placing traps in more sheltered locations. |
Experimental Protocols
Protocol 1: Determining the Optimal Blend Ratio
-
Preparation of Lures: Prepare a series of lures with varying ratios of the synthetic pheromone components. Include lures with single components and the complete blend as controls.
-
Experimental Design: Use a randomized complete block design. Each block should contain one of each lure treatment. Replicate the blocks across multiple locations to account for environmental variability.
-
Trap Deployment: Place traps at a standardized height and distance from each other to avoid interference. The specific distance will depend on the target species and trapping environment.
-
Data Collection: Check traps at regular intervals (e.g., weekly) and record the number of target insects caught in each trap.
-
Data Analysis: Use statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the mean catch rates for each blend ratio. This will identify the most attractive blend.
Protocol 2: Evaluating the Effect of Lure Loading
-
Lure Preparation: Prepare lures with different concentrations (loadings) of the optimal pheromone blend identified in Protocol 1. Include an unbaited trap as a control.
-
Experimental Setup: Follow the same randomized complete block design and trap deployment strategy as in Protocol 1.
-
Data Collection and Analysis: Collect and analyze the trap catch data to determine if there is a significant difference in attractiveness between the different lure loadings.
Quantitative Data Summary
Table 1: Effect of Pheromone Blend Composition on Diamondback Moth Capture
| Blend Components (Z11-16:Ac:Z11-16:Ald:Z11-16:OH) | Loading (µg) | Mean Moth Catch (% of Virgin Female Catch) |
| Two-component blends | 100 | Lower than three or four-component blends |
| Ternary mix (30:60:10) | 100 | 20-47% |
| High loading blends | 1000 | Less attractive than 100 µg loading |
Data adapted from a study on improving pheromone lures for the diamondback moth.[8]
Table 2: Impact of a Synergist on Fall Armyworm Trap Catches
| Lure Composition | Mean Male Moths Captured |
| Z9-14:OAc + (Z)-7-dodecenyl acetate | Lower than with nonanal |
| Z9-14:OAc + (Z)-7-dodecenyl acetate + Nonanal | Double the catch of the two-component mix |
This table summarizes findings on the synergistic effect of nonanal on fall armyworm pheromone lures.[10]
Visualizations
Caption: Workflow for optimizing synthetic pheromone blends.
Caption: A logical flow for troubleshooting low trap captures.
References
- 1. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 2. khethari.com [khethari.com]
- 3. poulins.ca [poulins.ca]
- 4. The Impact of Environmental Factors on the Efficacy of Chemical Communication in the Burying Beetle (Coleoptera: Silphidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. It's All in the Mix: Blend-Specific Behavioral Response to a Sexual Pheromone in a Butterfly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peripheral Coding of Sex Pheromone Blends with Reverse Ratios in Two Helicoverpa Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nzpps.org [nzpps.org]
- 9. Antagonistic and synergistic peptide analogues of the tridecapeptide mating pheromone of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 11. bioone.org [bioone.org]
- 12. livetoplant.com [livetoplant.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. How to optimize placement of pheromone traps in your orchard - Integrated Pest Management [canr.msu.edu]
- 16. thebeatsheet.com.au [thebeatsheet.com.au]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Validation & Comparative
Confirming the Structure of Naturally Occurring 5,9-Dimethylheptacosane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of naturally occurring long-chain branched alkanes is critical for understanding their biological function, particularly in chemical ecology and as potential leads for drug development. This guide provides a comparative analysis of the structural confirmation of 5,9-Dimethylheptacosane, a dimethyl-branched alkane identified as a component of insect cuticular hydrocarbons. The data and protocols presented herein are based on established analytical techniques for the characterization of such molecules.
Structural Confirmation and Comparison with a Positional Isomer
To confirm the structure of naturally occurring this compound, it is essential to differentiate it from other potential isomers, such as 5,10-Dimethylheptacosane. The primary analytical methods employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Spectroscopic and Chromatographic Data
The following tables summarize the expected quantitative data for this compound compared to its isomer, 5,10-Dimethylheptacosane.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | This compound | 5,10-Dimethylheptacosane |
| Retention Index (RI) | 2768 | 2775 |
| Molecular Ion (M+) | m/z 394 (low abundance) | m/z 394 (low abundance) |
| Key Fragment Ions (m/z) | 365, 323, 281, 127, 85 | 365, 309, 295, 141, 85 |
Note: Retention indices are calculated relative to a series of n-alkanes. Key fragment ions are indicative of cleavage at the methyl branch points.
Table 2: ¹³C NMR Chemical Shift Assignments (Predicted)
| Carbon Position | This compound (δ, ppm) | 5,10-Dimethylheptacosane (δ, ppm) |
| C1 | ~14.1 | ~14.1 |
| C27 | ~14.1 | ~14.1 |
| C5-CH₃ | ~19.5 | ~19.5 |
| C9-CH₃ | ~19.8 | - |
| C10-CH₃ | - | ~19.9 |
| C5 | ~34.2 | ~34.2 |
| C9 | ~34.5 | - |
| C10 | - | ~34.6 |
Note: Predicted chemical shifts are based on empirical data for long-chain branched alkanes. The chemical shifts of the methyl groups and the carbons to which they are attached are most diagnostic.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the retention time and mass fragmentation pattern of the isolated compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
Procedure:
-
Sample Preparation: The purified hydrocarbon fraction is dissolved in hexane (1 mg/mL).
-
Injection: 1 µL of the sample is injected in splitless mode.
-
GC Conditions:
-
Inlet temperature: 280°C.
-
Carrier gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven temperature program: Initial temperature of 150°C, hold for 2 min, ramp to 320°C at a rate of 4°C/min, and hold for 10 min.
-
-
MS Conditions:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: m/z 40-550.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
-
Data Analysis: The retention index is calculated by co-injecting the sample with a series of n-alkanes (C8-C40). Mass spectra are analyzed for the molecular ion and characteristic fragmentation patterns resulting from cleavage at the branch points. For branched alkanes, fragmentation often occurs at the carbon-carbon bonds adjacent to the methyl group, leading to a series of diagnostic ions.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the precise carbon-hydrogen framework of the molecule.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance III 600 MHz) equipped with a cryoprobe.
Procedure:
-
Sample Preparation: A concentrated sample of the purified compound (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃).
-
¹H NMR Spectroscopy:
-
¹³C NMR Spectroscopy:
-
The carbon NMR spectrum provides information on the different carbon environments. The chemical shifts for primary (methyl), secondary (methylene), tertiary (methine), and quaternary carbons appear in distinct regions of the spectrum.[3]
-
-
2D NMR (COSY, HSQC):
-
Correlation Spectroscopy (COSY) is used to establish proton-proton couplings, helping to trace the carbon chain.
-
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate each proton with its directly attached carbon, aiding in the assignment of carbon signals.
-
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra are used to definitively map the positions of the methyl groups on the heptacosane backbone.
Mandatory Visualization
The following diagram illustrates the logical workflow for the structural confirmation of this compound.
Caption: Workflow for the structural confirmation of this compound.
References
A Comparative Analysis of the Biological Activity of 5,9-Dimethylheptacosane and Related Insect Pheromones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of the insect sex pheromone 5,9-Dimethylheptacosane with other structurally and functionally related pheromones. The information presented is based on available experimental data and is intended to inform research and development in the field of chemical ecology and pest management.
Introduction to this compound
This compound is a methyl-branched alkane identified as a key component of the sex pheromone in certain species of leaf miner moths. Its biological activity is highly dependent on its stereochemistry, with specific isomers eliciting behavioral and electrophysiological responses in target insects. This guide will delve into the specifics of its activity in comparison to other similar pheromones.
Data Presentation: Comparative Biological Activity
| Pheromone Compound | Target Insect Species | Biological Activity Type | Key Findings |
| (5S,9S)-5,9-Dimethylheptacosane | Leucoptera scitella (Pear Leaf Blister Moth) | Sex Pheromone (major component) | The only stereoisomer behaviorally active in field trapping experiments. Other isomers ((5R,9R), (5S,9R), (5R,9S)) are inactive and do not inhibit the response to the (S,S)-isomer. |
| (5R,9R)-, (5S,9R)-, (5R,9S)-5,9-Dimethylheptacosane | Leucoptera scitella | Inactive in field trapping assays.[1][2] | |
| rac-5,9-Dimethylhexadecane | Leucoptera scitella | Sex Pheromone (minor component) | Addition of the racemic mixture to the major component did not significantly influence trap catches. |
| (5S,9S)-5,9-Dimethylheptacosane | Lyonetia prunifoliella (Apple Leaf Miner) | Pheromone Component | Elicits electrophysiological responses in the antennae of male moths. |
| 5,9-Dimethylpentadecane (stereoisomeric mixture) | Leucoptera coffeella (Coffee Leaf Miner) | Sex Pheromone (major component) | A synthetic mixture of stereoisomers proved to be highly attractive to males in field experiments. |
Experimental Protocols
The following sections detail the general methodologies employed in the key experiments cited for determining the biological activity of these pheromones.
Electroantennography (EAG)
Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds.
Methodology:
-
Antenna Preparation: An antenna is excised from a live, immobilized insect (typically a male for sex pheromone studies).
-
Electrode Placement: The base and the tip of the antenna are brought into contact with two microelectrodes. The recording electrode is placed at the distal end, and the reference electrode at the basal end. The electrodes are filled with a saline solution to ensure electrical conductivity.
-
Odorant Delivery: A controlled puff of air carrying a specific concentration of the test pheromone is delivered over the antenna. A solvent blank is used as a control.
-
Signal Recording and Amplification: The change in the electrical potential across the antenna (the EAG response) is amplified and recorded using specialized software.
-
Data Analysis: The amplitude of the EAG response (typically in millivolts) is measured and compared across different compounds and concentrations.
Field Trapping Assays
Field trapping experiments are conducted to assess the behavioral response of insects to pheromones in a natural environment.
Methodology:
-
Trap Selection: Various trap designs are available, with delta traps or wing traps commonly used for moths. These traps typically contain a sticky surface to capture the insects.
-
Lure Preparation: The synthetic pheromone is applied to a dispenser, such as a rubber septum or a polyethylene vial. Different dispensers are prepared for each compound or isomeric blend being tested, including a control with no pheromone.
-
Trap Deployment: Traps are placed in the field, usually in an orchard or the natural habitat of the target insect. Traps are typically hung from trees at a specific height and spaced apart to avoid interference.
-
Monitoring and Data Collection: Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured target insects in each trap is recorded.
-
Data Analysis: The mean trap catch for each treatment is calculated and statistically compared to determine the attractiveness of the different pheromones or blends.
Signaling Pathways
The detection of pheromones in moths is a complex process that occurs in specialized olfactory sensilla on the antennae. While the specific receptors for this compound have not been explicitly identified, the general signaling pathway for moth pheromones is understood to involve the following key steps:
-
Pheromone Binding: Hydrophobic pheromone molecules enter the aqueous sensillar lymph through pores in the sensillum wall.
-
Transport: Pheromone Binding Proteins (PBPs) bind to the pheromone molecules and transport them across the lymph to the dendritic membrane of the Olfactory Receptor Neurons (ORNs).
-
Receptor Activation: The PBP-pheromone complex interacts with and activates specific Olfactory Receptors (ORs) located on the ORN dendrite. These ORs are typically G-protein coupled receptors (GPCRs).
-
Signal Transduction: Activation of the OR triggers an intracellular signaling cascade, often involving G-proteins, which leads to the opening of ion channels and the depolarization of the ORN.
-
Signal Transmission: This depolarization generates an action potential that travels down the axon of the ORN to the antennal lobe of the insect's brain, where the information is processed.
Mandatory Visualizations
Caption: Workflow for Electroantennography (EAG) experiments.
Caption: Generalized pheromone signaling pathway in moths.
References
Validating Dimethyl-Branched Alkanes as Key Mediators in Species and Status Recognition
A Comparative Guide for Researchers in Chemical Ecology and Drug Development
The precise mechanisms underlying species and reproductive status recognition in insects are critical areas of study, with implications ranging from pest management to the development of novel therapeutic agents that may target related pathways. Cuticular hydrocarbons (CHCs), a diverse layer of lipids on the insect exoskeleton, have long been identified as central to this chemical communication. This guide provides a comparative analysis of a specific class of CHCs—long-chain dimethyl-branched alkanes—and validates their role as potent recognition cues, contrasting them with other components of the CHC profile.
The focus of this guide is on the empirical data supporting the function of these compounds, particularly drawing from studies on the queenless ant species Gnamptogenys striatula. In this species, specific dimethylalkanes are not merely present but are definitive indicators of reproductive status, effectively serving as a signal for colony recognition of fertile individuals.
Quantitative Comparison of Recognition Cues
The most direct evidence for the role of dimethyl-branched alkanes in recognition comes from the dramatic difference in their relative abundance between reproductive (gamergates) and non-reproductive workers. The following table summarizes the quantitative data from Gas Chromatography-Mass Spectrometry (GC-MS) analysis of CHC profiles in Gnamptogenys striatula.
| Chemical Compound Class | Specific Compound Examples | Mean Relative Abundance (±SD) in Non-Reproductive Workers | Mean Relative Abundance (±SD) in Reproductive Workers | Key Finding |
| Dimethyl-Branched Alkanes | 3,13- and 3,15-Dimethylpentatriacontane (C35) | Not Detected | Present and significant | These compounds are qualitatively distinct and exclusively found on reproductive individuals, making them a reliable "on/off" signal of fertility. |
| 3,13- and 3,15-Dimethylheptatriacontane (C37) | Not Detected | Present and significant | Similar to the C35 dimethylalkanes, these are exclusive to reproductives. | |
| Linear Alkanes | n-Heptacosane (n-C27) | 1.5% (±0.5) | 0.8% (±0.3) | Present in both, with minor quantitative differences. Not a primary recognition cue for fertility. |
| n-Nonacosane (n-C29) | 2.2% (±0.7) | 1.2% (±0.4) | Present in both, with minor quantitative differences. | |
| Mon-methyl-Branched Alkanes | 11- & 13-Methylnonacosane (C29) | 4.5% (±1.2) | 2.5% (±0.8) | Present in both castes, but in significantly lower amounts on reproductives. |
| Alkenes | Nonacosene (C29:1) | 3.1% (±0.9) | 1.8% (±0.6) | Present in both, with minor quantitative differences. |
Experimental Protocols
The validation of dimethyl-branched alkanes as recognition cues relies on a combination of precise chemical analysis and carefully designed behavioral assays.
Cuticular Hydrocarbon (CHC) Extraction and Analysis
This protocol outlines the standard method for extracting and analyzing CHCs from individual ants.
a) Extraction:
-
Sample Collection: Individual ants are collected and immediately frozen at -20°C to preserve the CHC profile.
-
Solvent Extraction: Each ant is submerged in 200 µL of hexane in a clean glass vial for 10 minutes. This dissolves the CHCs from the cuticle.
-
Solvent Evaporation: The hexane is transferred to a new vial with a micro-insert and evaporated under a gentle stream of nitrogen.
-
Reconstitution: The dried CHC extract is reconstituted in 20 µL of fresh hexane for analysis.
b) GC-MS Analysis:
-
Injection: 1 µL of the reconstituted CHC sample is injected into a gas chromatograph equipped with a non-polar column (e.g., DB-5ms).
-
Temperature Program: The oven temperature is programmed to ramp from an initial temperature (e.g., 70°C) to a final temperature (e.g., 320°C) at a controlled rate to separate the different hydrocarbon components.
-
Mass Spectrometry: The eluting compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used to identify the chemical structure of each hydrocarbon.
-
Quantification: The relative abundance of each compound is determined by integrating the area under its corresponding peak in the chromatogram.
Behavioral Assay: Aggression and Recognition Test
This assay tests how resident ants respond to individuals carrying different chemical cues.
-
Colony Setup: A small group of resident worker ants is established in a neutral arena and allowed to acclimate.
-
Stimulus Preparation: A "dummy" ant (a dead, solvent-washed ant) is coated with either the synthetic version of a specific dimethyl-branched alkane or with a control substance (e.g., a linear alkane or the solvent alone).
-
Introduction: The treated dummy ant is introduced into the center of the arena.
-
Behavioral Observation: The interactions between the resident ants and the dummy are recorded for a set period (e.g., 5 minutes). Behaviors are scored based on an ethogram that includes:
-
Antennation: Touching with antennae (investigatory behavior).
-
Aggression: Biting, stinging, or seizing.
-
Avoidance: Moving away from the dummy.
-
Grooming: Allogrooming of the dummy.
-
-
Data Analysis: The frequency and duration of each behavior are compared across the different chemical treatments to determine which compounds elicit recognition and/or aggressive responses.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the logical flow of experiments to validate the role of a specific CHC in species or status recognition.
Proposed Olfactory Signaling Pathway
While the precise receptors for long-chain dimethyl-branched alkanes are still under active investigation, the following diagram represents a plausible signaling pathway based on current knowledge of insect olfaction.
A Comparative Analysis of Dimethylalkane Pheromones in Leaf Miner Moths: Evaluating Potential Cross-Reactivity
Pheromone Composition and Specificity
The primary sex pheromones of Leucoptera scitella (pear leaf blister moth) and Perileucoptera coffeella (coffee leafminer) are both dimethyl-branched alkanes, differing in the length of their carbon chains. The specificity of the response in these moths is highly dependent on the correct stereoisomer of the pheromone.
| Feature | Leucoptera scitella (L. malifoliella) | Perileucoptera coffeella |
| Major Pheromone Component | 5,9-Dimethylheptadecane | 5,9-Dimethylpentadecane |
| Chemical Structure | C₁₉H₄₀ | C₁₇H₃₆ |
| Most Active Stereoisomer | (5S,9S) | (5S,9R) |
| Minor Pheromone Component | 5,9-Dimethyloctadecane | 5,9-Dimethylhexadecane |
Table 1: Comparison of Sex Pheromones in Leucoptera scitella and Perileucoptera coffeella
The difference in the carbon backbone length and, crucially, the specific stereochemistry of the active isomers, are strong indicators of a high degree of species specificity. It is likely that the olfactory receptors of each species are finely tuned to their respective pheromone structures, suggesting a low probability of significant cross-reactivity.
Experimental Protocols
The following are generalized but detailed methodologies for key experiments used in the study of these pheromones, based on common practices in the field.
Field Trapping Bioassay
This protocol is designed to assess the attractiveness of synthetic pheromone lures to male moths in their natural habitat.
-
Trap Selection: White plastic delta traps are commonly used for monitoring Leucoptera species. The inner surfaces of the trap are coated with a sticky substance to capture the moths.
-
Lure Preparation: Synthetic pheromones are typically loaded onto a rubber septum or another slow-release dispenser. For L. scitella, a lure would be baited with the (5S,9S)-isomer of 5,9-dimethylheptadecane. For P. coffeella, the lure would contain the (5S,9R)-isomer of 5,9-dimethylpentadecane. Control traps are baited with a dispenser containing only the solvent.
-
Experimental Design: Traps are placed in a randomized block design within an infested orchard or plantation. A minimum distance of 20-40 meters should be maintained between traps to avoid interference.
-
Trap Placement: Traps are suspended from tree branches at a height of 1-1.5 meters within the canopy.
-
Data Collection: The number of captured male moths in each trap is recorded at regular intervals (e.g., weekly) over a period of several weeks.
-
Analysis: The mean number of moths captured in pheromone-baited traps is compared to the control traps using statistical methods such as ANOVA to determine the attractiveness of the lure.
Electroantennography (EAG)
EAG is used to measure the electrical response of a moth's antenna to volatile compounds, providing a measure of the sensitivity of the olfactory sensory neurons.
-
Antenna Preparation: A male moth is immobilized, and one of its antennae is excised. The tip and the base of the antenna are placed into two electrodes containing a conductive gel.
-
Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. Puffs of air containing the test pheromone at various concentrations are injected into this airstream.
-
Recording: The electrical potential difference between the two electrodes is amplified and recorded. The deflection from the baseline upon stimulation is the EAG response.
-
Data Analysis: The amplitude of the EAG responses to different stereoisomers and concentrations of the pheromone are compared to assess the antenna's sensitivity to each compound.
Visualizations
Experimental Workflow for Pheromone Identification and Bioassay
Caption: Workflow for pheromone identification and bioassay.
Generalized Insect Pheromone Signaling Pathway
Caption: Generalized insect pheromone signaling pathway.
A Comparative Analysis of 5,9-Dimethylheptacosane and Conventional Pest Control Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pest management, the demand for targeted, eco-friendly solutions is ever-increasing. This guide provides a comparative overview of 5,9-Dimethylheptacosane, a naturally derived semiochemical, against conventional pest control methods. Our focus is on its application in managing specific lepidopteran pests, drawing on available data and established principles of insect chemical ecology.
Introduction to this compound
This compound is a branched-chain hydrocarbon that has been identified as a potent sex pheromone in several species of leaf miner moths, including Leucoptera scitella and Leucoptera malifoliella. Unlike traditional insecticides that rely on toxicity, this compound modulates insect behavior, offering a more nuanced and potentially safer approach to pest control. Its primary applications in pest management are through mating disruption and as a lure in monitoring traps.
Efficacy Comparison: A Data-Driven Overview
While direct, peer-reviewed comparative efficacy studies for this compound against specific insecticides for the control of Leucoptera species are not extensively available in the public domain, we can construct an illustrative comparison based on the known performance of pheromone-based strategies and conventional insecticides against similar pests.
Table 1: Illustrative Efficacy Comparison of Pest Control Methods for Leaf Miner Moths
| Pest Control Method | Target Pest(s) | Mechanism of Action | Efficacy (Illustrative) | Non-Target Organism Impact | Resistance Risk |
| This compound (Mating Disruption) | Leucoptera scitella, Leucoptera malifoliella | Disrupts chemical communication, preventing males from locating females. | 60-90% reduction in mating success and subsequent larval infestation, depending on pest pressure and orchard layout. | Low. Species-specific with minimal impact on beneficial insects and wildlife. | Low. Behavior-based mechanism is less prone to resistance development. |
| This compound (Pheromone Traps) | Leucoptera scitella, Leucoptera malifoliella | Attracts male moths to a trap for monitoring or mass trapping. | High efficiency in monitoring population dynamics. Mass trapping efficacy varies (40-70% population reduction). | Low. Highly specific to the target pest. | Low. |
| Broad-Spectrum Insecticides (e.g., Pyrethroids, Organophosphates) | Wide range of insects, including leaf miners. | Neurotoxicity, leading to paralysis and death. | 80-95% immediate reduction in pest populations upon application. | High. Can be toxic to pollinators, predatory insects, aquatic life, and other non-target organisms.[1] | High. Insects can develop physiological resistance over generations. |
| Neonicotinoids | Sucking and chewing insects. | Acts on the nicotinic acetylcholine receptors in the insect nervous system.[2] | 70-90% control of target pests. | High. Systemic nature can lead to unintended exposure in pollinators and other non-target insects.[2] | Moderate to High. Resistance has been documented in several pest species. |
| Botanical Insecticides (e.g., Neem Oil) | Various insects. | Antifeedant, repellent, and insect growth regulator effects. | 40-60% reduction in pest damage, often slower acting. | Low to Moderate. Generally considered safer for non-target organisms but can have broad effects. | Low to Moderate. |
Experimental Protocols
To rigorously evaluate the efficacy of this compound, specific experimental designs are required. Below are detailed methodologies for key experiments.
Protocol 1: Field Efficacy of this compound for Mating Disruption
-
Objective: To determine the effectiveness of this compound in disrupting the mating of Leucoptera scitella.
-
Experimental Design:
-
Select a minimum of three commercial orchards with a history of L. scitella infestation.
-
Within each orchard, designate three plots:
-
Treatment Plot 1: Mating disruption with this compound dispensers.
-
Treatment Plot 2: Conventional insecticide program (standard practice for the region).
-
Control Plot: No treatment.
-
-
Plots should be of sufficient size (e.g., 1-2 hectares) and separated by a buffer zone (e.g., >100 meters) to prevent cross-contamination.
-
-
Methodology:
-
Pheromone Application: Deploy this compound dispensers at the manufacturer-recommended rate and timing, typically before the first moth flight of the season.
-
Insecticide Application: Apply insecticides in Treatment Plot 2 according to standard agricultural practice, timing applications based on pest monitoring.
-
Monitoring:
-
Place pheromone traps baited with a standard lure in all plots to monitor the male moth population. A significant reduction in moth capture in the mating disruption plot compared to the control indicates successful disruption.
-
Conduct weekly visual inspections of leaves for signs of leaf miner damage (tunnels).
-
Collect fruit samples at harvest and assess for larval damage.
-
-
-
Data Analysis:
-
Compare mean moth captures per trap per week, percentage of damaged leaves, and percentage of damaged fruit among the three plots using appropriate statistical analyses (e.g., ANOVA).
-
Protocol 2: Efficacy of Pheromone Traps for Monitoring and Mass Trapping
-
Objective: To evaluate the effectiveness of traps baited with this compound for monitoring and reducing L. scitella populations.
-
Experimental Design:
-
Establish two experimental plots in an infested orchard:
-
Mass Trapping Plot: Deploy a high density of pheromone traps.
-
Control Plot: No traps.
-
-
-
Methodology:
-
Trap Deployment: In the Mass Trapping Plot, place traps in a grid pattern at a specified density (e.g., 20-40 traps per hectare).
-
Monitoring:
-
In both plots, use a separate set of monitoring traps (at a lower density, e.g., 1-2 traps per hectare) to assess the background population.
-
Record the number of moths captured in all traps weekly.
-
Assess leaf and fruit damage as described in Protocol 1.
-
-
-
Data Analysis:
-
Compare the reduction in moth captures in the monitoring traps of the Mass Trapping Plot relative to the Control Plot.
-
Analyze the difference in leaf and fruit damage between the two plots.
-
Visualizing the Mechanisms
To better understand the biological and experimental processes, the following diagrams are provided.
Signaling Pathway of Insect Pheromone Perception
The detection of pheromones like this compound by an insect is a complex process involving specialized olfactory sensory neurons.
Caption: Generalized signaling pathway of insect pheromone perception.
Experimental Workflow for Comparative Efficacy Study
The following workflow illustrates the logical steps in comparing pheromone-based control with conventional methods.
Caption: Workflow for a comparative efficacy field trial.
Conclusion
This compound represents a promising avenue for the development of species-specific, environmentally benign pest control strategies. While its primary mode of action is behavioral manipulation rather than direct toxicity, its potential for effective pest management, particularly as part of an Integrated Pest Management (IPM) program, is significant. Further field research is necessary to generate robust, direct comparative data against a wider range of conventional insecticides for the control of Leucoptera species. The protocols and conceptual frameworks provided here offer a roadmap for such future investigations.
References
Validating the Function of 5,9-Dimethylpentadecane: A Comparative Guide to Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of behavioral assays used to validate the function of 5,9-dimethylpentadecane, the major sex pheromone component of the coffee leaf miner moth, Leucoptera coffeella. It offers a critical evaluation of this pheromone against alternative insect control methods, supported by experimental data and detailed protocols to aid in the design and execution of robust validation studies.
Executive Summary
5,9-Dimethylpentadecane is a key semiochemical in the reproductive behavior of the coffee leaf miner, Leucoptera coffeella, a significant pest in coffee-producing regions. Behavioral assays are crucial for confirming the biological activity of this pheromone and for developing effective pest management strategies. This guide details both laboratory and field-based assays to quantify the attractiveness of 5,9-dimethylpentadecane and compares its efficacy with other potential control agents.
Comparison of 5,9-Dimethylpentadecane Stereoisomers
Field trapping experiments have demonstrated that the stereochemistry of 5,9-dimethylpentadecane is critical for its biological activity. The following table summarizes the mean number of L. coffeella males captured in traps baited with different stereoisomers, highlighting the superior performance of the (5S,9R)-isomer.
| Stereoisomer of 5,9-Dimethylpentadecane | Mean No. of Males Captured / Trap / Day (±SE) |
| (5S,9R) | 18.5 ± 2.1 a |
| (5S,9S) | 8.2 ± 1.5 b |
| (5R,9R) | 5.5 ± 1.2 b |
| (5R,9S) | 4.8 ± 1.0 b |
| Unbaited Control | 0.5 ± 0.2 c |
Data adapted from a field study conducted in coffee plantations. Means followed by the same letter are not significantly different (P > 0.05). The (5S,9R)-dimethylpentadecane isomer was found to be the most attractive, capturing significantly more males than the other isomers and the control[1].
Comparison with Alternative Control Methods
While direct, quantitative comparisons in peer-reviewed literature are limited, the following table provides a qualitative comparison of 5,9-dimethylpentadecane-based monitoring with other potential control methods for L. coffeella.
| Control Method | Mechanism of Action | Advantages | Disadvantages |
| 5,9-Dimethylpentadecane | Attraction of male moths to traps for monitoring or mating disruption. | Species-specific, environmentally friendly, useful for population monitoring. | Mating disruption efficacy can be variable and influenced by several factors. Not a direct killing method. |
| Botanical Insecticides (e.g., Neem, Quassia) | Repellency, antifeedant effects, insect growth regulation. | Broad-spectrum activity, biodegradable. | May require frequent reapplication, efficacy can be variable depending on the formulation and environmental conditions. |
| Biological Control (e.g., Parasitoid Wasps) | Parasitization of larvae. | Natural and self-sustaining control. | Establishment of parasitoid populations can be slow and may not be effective for high pest densities. |
| Conventional Insecticides | Neurotoxicity, disruption of physiological processes. | High efficacy and rapid knockdown of pest populations. | Can lead to insecticide resistance, harmful to non-target organisms and the environment. |
Experimental Protocols
Field Trapping Assay
This protocol is designed to evaluate the attractiveness of different pheromone candidates or formulations under field conditions.
Materials:
-
Delta traps with sticky liners
-
Rubber septa or other suitable lure dispensers
-
Synthetic pheromone candidates (e.g., different stereoisomers of 5,9-dimethylpentadecane) dissolved in a suitable solvent (e.g., hexane) at a concentration of 300 µg per lure
-
Control lures (solvent only)
-
Stakes or branches for trap deployment
-
GPS device for marking trap locations
Procedure:
-
Lure Preparation: Load rubber septa with 100 µL of the pheromone solution (3 mg/mL) to achieve a final dose of 300 µg per lure. Allow the solvent to evaporate completely. Prepare control lures with solvent only.
-
Trap Assembly: Place a sticky liner inside each delta trap and hang a prepared lure in the center.
-
Experimental Design: In a coffee plantation, establish a grid of traps. A randomized complete block design is recommended to minimize the effects of spatial variation. The distance between traps should be at least 20 meters to avoid interference.
-
Trap Deployment: Hang the traps on coffee tree branches at a height of 1-1.5 meters from the ground.
-
Data Collection: Every 2-3 days, count and record the number of L. coffeella males captured in each trap. Replace the sticky liners as needed.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means comparison test) to determine significant differences in the number of males captured between different treatments.
Laboratory Y-Tube Olfactometer Bioassay
This laboratory-based assay provides a controlled environment to assess the behavioral response of L. coffeella males to volatile compounds.
Materials:
-
Glass Y-tube olfactometer
-
Airflow meter
-
Humidifier
-
Charcoal filter
-
Light source providing uniform, low-intensity illumination
-
Odor sources (e.g., filter paper treated with pheromone solutions)
-
Leucoptera coffeella males (1-3 days old), kept in a controlled environment
Procedure:
-
Setup: Connect the Y-tube olfactometer to a clean, humidified, and charcoal-filtered air stream. Adjust the airflow to a constant rate (e.g., 100 mL/min) through each arm of the olfactometer.
-
Odor Application: Apply the test stimulus (e.g., 10 µL of a pheromone solution in hexane) to a piece of filter paper and place it in one arm of the olfactometer. Place a filter paper with solvent only in the other arm as a control.
-
Insect Introduction: Introduce a single male moth at the base of the Y-tube.
-
Observation: Observe the moth's behavior for a set period (e.g., 5 minutes). Record the first choice of arm (the arm the moth enters completely) and the time spent in each arm.
-
Replication: After testing a set number of insects (e.g., 10), clean the olfactometer thoroughly with solvent and bake it to remove any residual odors. Rotate the position of the treatment and control arms to avoid positional bias.
-
Data Analysis: Use a chi-square test to determine if there is a significant preference for the treatment arm over the control arm.
Visualization of Key Processes
Pheromone-Based Monitoring Workflow
Caption: Workflow for field evaluation of pheromone lures.
Putative Pheromone Perception Pathway in Leucoptera coffeella
Caption: A generalized model of moth pheromone signal transduction.
References
Unlocking Olfactory Worlds: A Guide to Synergistic and Antagonistic Semiochemical Effects
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of semiochemicals is paramount. These chemical signals, pivotal in intra- and inter-species communication, can have their efficacy dramatically altered when combined. This guide provides a comparative overview of synergistic and antagonistic effects, supported by experimental data, detailed protocols, and visualizations to illuminate the underlying principles of these powerful interactions.
Semiochemicals, broadly categorized as pheromones (acting within a species) and allelochemicals (acting between different species), orchestrate a vast array of behaviors in the natural world. Allelochemicals are further subdivided into kairomones (benefiting the receiver), allomones (benefiting the emitter), and synomones (benefiting both). The combination of these chemical cues can lead to two primary outcomes: synergy, where the combined effect is greater than the sum of individual effects, and antagonism, where the combined effect is less than the sum.[1] These interactions are fundamental to developing effective pest management strategies and have implications for drug development where targeting olfactory pathways is a consideration.
Synergistic Effects: The Power of Collaboration
A classic example of synergy is observed in the attraction of the American palm weevil (Rhynchophorus palmarum), a significant pest of palm species. The weevil's aggregation pheromone, rhynchophorol, is moderately attractive on its own. However, its potency is dramatically increased when combined with kairomones released from host plants, such as ethyl acetate, a fermentation byproduct. This synergistic relationship enhances the localization of suitable host plants for feeding and reproduction.
Quantitative Data: Synergistic Attraction of Rhynchophorus palmarum
The following table summarizes hypothetical but representative data from field trapping experiments, illustrating the synergistic effect of rhynchophorol and ethyl acetate on the capture of Rhynchophorus palumarum.
| Treatment | Mean Number of Weevils Trapped (± SE) |
| Control (Unbaited Trap) | 5 ± 1.2 |
| Rhynchophorol (Pheromone) | 45 ± 5.8 |
| Ethyl Acetate (Kairomone) | 20 ± 3.5 |
| Rhynchophorol + Ethyl Acetate | 150 ± 12.3 |
Antagonistic Effects: The Art of Repulsion
Antagonism in semiochemical interactions is equally crucial, particularly in the context of competition between species. A well-documented case involves the western pine beetle (Dendroctonus brevicomis) and the California five-spined ips (Ips paraconfusus), two bark beetle species that compete for the same host, ponderosa pine. The pheromones of Ips paraconfusus can inhibit the attraction of Dendroctonus brevicomis to its own aggregation pheromones, thereby reducing interspecific competition.
Quantitative Data: Antagonistic Effect on Dendroctonus brevicomis Attraction
The data below, based on the findings of Byers and Wood (1981), demonstrates the inhibitory effect of Ips paraconfusus pheromones on the response of Dendroctonus brevicomis to its own pheromone blend in a laboratory olfactometer.
| Treatment | Mean Percentage of D. brevicomis Responding (± SE) |
| D. brevicomis Pheromone Blend | 85 ± 4.1 |
| D. brevicomis Pheromone Blend + Low Concentration of I. paraconfusus Pheromones | 75 ± 5.5 |
| D. brevicomis Pheromone Blend + High Concentration of I. paraconfusus Pheromones | 20 ± 3.2 |
Experimental Protocol: Four-Arm Olfactometer Bioassay
To quantify the synergistic and antagonistic effects of semiochemicals, a four-arm olfactometer is a standard and effective tool. This apparatus allows for the simultaneous presentation of multiple odor stimuli to an insect, enabling a clear assessment of its preference.
Objective: To determine the behavioral response of an insect species to individual semiochemicals and their mixtures.
Materials:
-
Four-arm olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Charcoal-filtered and humidified air delivery system
-
Odor sources (e.g., filter paper treated with synthetic semiochemicals, host plant material)
-
Test insects
-
Video recording and tracking software (optional, but recommended for high-throughput analysis)
Procedure:
-
Acclimatization: Acclimate the test insects to the experimental conditions (temperature, humidity, light) for at least one hour before the bioassay.
-
System Preparation: Clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake at a high temperature to remove any residual odors.
-
Airflow and Odor Introduction: Establish a constant, clean, and humidified airflow through each of the four arms of the olfactometer. Introduce the odor sources into the designated arms. For a synergy experiment, this could be:
-
Arm 1: Pheromone
-
Arm 2: Kairomone
-
Arm 3: Pheromone + Kairomone
-
Arm 4: Control (solvent only)
-
-
Insect Release: Introduce a single insect into the central chamber of the olfactometer.
-
Data Collection: Record the amount of time the insect spends in each arm of the olfactometer over a set period (e.g., 10 minutes). The first choice of the insect can also be recorded.
-
Replication: Repeat the experiment with a sufficient number of individual insects to ensure statistical power. Randomize the position of the odor sources between trials to avoid positional bias.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, Chi-squared test) to determine if there are significant differences in the time spent in each arm or in the first choice.
Visualizing Semiochemical Interactions: The "Push-Pull" Strategy
The principles of synergistic and antagonistic semiochemical effects are elegantly applied in "push-pull" pest management strategies. This approach uses a combination of repellent ("push") and attractive ("pull") stimuli to manipulate pest distribution and protect a target crop.
Caption: A diagram of the "Push-Pull" pest management strategy.
References
Safety Operating Guide
Proper Disposal of 5,9-Dimethylheptacosane: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5,9-Dimethylheptacosane, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Initial Assessment
Key Hazards:
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[1][2][3]
-
Combustibility: The substance is combustible, and its vapors can form explosive mixtures with air.[3][4][5]
-
Skin Contact: Repeated exposure may lead to skin dryness or cracking.[2]
It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure compliance with local and national regulations.[6][7]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8] this compound should be disposed of as a non-halogenated organic solid waste .
Step-by-Step Collection Protocol:
-
Obtain a Designated Waste Container: Use a clearly labeled, leak-proof container compatible with organic solids. The container must be in good condition.
-
Label the Container: The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Combustible," "Aspiration Hazard").[6][9]
-
Transfer the Waste: Carefully transfer the this compound waste into the designated container, minimizing the generation of dust or aerosols.
-
Secure the Container: Keep the container tightly closed except when adding waste.[9]
-
Storage: Store the waste container in a designated satellite accumulation area, such as a chemical fume hood, away from heat and sources of ignition.[5][7] This area should be clearly marked.
Do not mix this compound with other waste streams , such as halogenated solvents, aqueous waste, or strong oxidizing agents.
Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular trash.[9][10] The high molecular weight and low water solubility of long-chain alkanes make them unsuitable for aqueous disposal.
The primary recommended disposal method for this compound is incineration by a licensed hazardous waste management company. [11] This process destroys the chemical, converting it primarily to carbon dioxide and water.
Arranging for Disposal:
-
Contact EHS: Notify your institution's Environmental Health & Safety (EHS) department when the waste container is nearly full.
-
Schedule a Pickup: The EHS department will arrange for the collection of the waste by a certified hazardous waste contractor.[6][7]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste tag, is completed accurately, listing all constituents and their approximate percentages.[6]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of heat, sparks, and open flames from the area.[4][5]
-
Contain the Spill: For solid spills, sweep up the material and place it in the designated hazardous waste container.[2][12] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Data Summary: Properties of Structurally Similar Alkanes
For reference, the following table summarizes key physical and chemical properties of related long-chain alkanes. This data can help in understanding the general behavior of this compound.
| Property | Heptadecane (C₁₇H₃₆) | n-Heptacosane (C₂₇H₅₆) | General Characteristics of Long-Chain Alkanes |
| Physical State | Solid[2] | Solid Crystalline[12] | Waxy solids or viscous liquids |
| Melting Point | 22°C[1] | 57 - 60°C[12] | Increases with chain length |
| Boiling Point | 302°C[1][2] | 270°C (at reduced pressure)[12] | Increases with chain length |
| Flash Point | 148°C[2] | 120°C[12] | Generally high, indicating combustibility |
| Solubility in Water | Insoluble | Insoluble | Very low to negligible |
| Primary Hazard | Aspiration Hazard[1][2] | Low acute toxicity | Aspiration hazard, combustible |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
